molecular formula C11H11N B1597452 1-(4-Methylphenyl)-1H-pyrrole CAS No. 827-60-1

1-(4-Methylphenyl)-1H-pyrrole

Cat. No.: B1597452
CAS No.: 827-60-1
M. Wt: 157.21 g/mol
InChI Key: VYUNLDVEMSMJNP-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-1H-pyrrole is a useful research compound. Its molecular formula is C11H11N and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 116797. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)pyrrole
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InChI

InChI=1S/C11H11N/c1-10-4-6-11(7-5-10)12-8-2-3-9-12/h2-9H,1H3
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

VYUNLDVEMSMJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10297601
Record name 1-(4-Methylphenyl)-1H-pyrrole
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Molecular Weight

157.21 g/mol
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CAS No.

827-60-1
Record name 1-(4-Methylphenyl)pyrrole
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Foundational & Exploratory

An In-depth Technical Guide to the Paal-Knorr Synthesis of 1-(4-methylphenyl)-1H-pyrrole from 1,4-Dicarbonyls

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract: The Paal-Knorr synthesis, a classic yet continually relevant reaction, provides a robust and versatile method for the synthesis of substituted pyrroles, fundamental heterocyclic motifs in numerous natural products and pharmaceutical agents.[1] This guide offers a comprehensive exploration of the Paal-Knorr synthesis, with a specific focus on the preparation of 1-(4-methylphenyl)-1H-pyrrole from a generic 1,4-dicarbonyl precursor and p-toluidine. We will delve into the mechanistic intricacies, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding synthesis. Furthermore, the significance of the N-arylpyrrole scaffold in the context of modern drug discovery will be highlighted, underscoring the enduring importance of this venerable reaction.

Introduction: The Enduring Significance of the Paal-Knorr Pyrrole Synthesis

First reported independently by Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis has established itself as a cornerstone of heterocyclic chemistry.[1] Its primary appeal lies in its straightforward approach to constructing the pyrrole ring system through the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[2] The pyrrole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active molecules, including drugs for various therapeutic areas such as antibacterial, antiviral, and anticancer agents.[3] The ability to readily introduce substituents on both the pyrrole ring and the nitrogen atom by judicious choice of starting materials makes the Paal-Knorr synthesis a powerful tool in the drug discovery process.[1]

This guide will focus on the synthesis of an N-arylpyrrole, specifically this compound. The introduction of an aryl group on the pyrrole nitrogen can significantly influence the compound's physicochemical properties and biological activity, making this class of compounds particularly interesting for pharmaceutical research.[4][5]

Mechanistic Deep Dive: Unraveling the Pathway to Pyrrole Formation

The mechanism of the Paal-Knorr pyrrole synthesis has been the subject of considerable study, with the currently accepted pathway involving a series of nucleophilic attacks and dehydration steps.[1] Understanding this mechanism is paramount for optimizing reaction conditions and troubleshooting potential issues.

The reaction between a 1,4-dicarbonyl compound and a primary amine, in this case, p-toluidine, proceeds as follows:

  • Hemiaminal Formation: The synthesis commences with the nucleophilic attack of the primary amine (p-toluidine) on one of the carbonyl carbons of the 1,4-dicarbonyl compound. This initial attack is often facilitated by acid catalysis, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic.[6] This step results in the formation of a hemiaminal intermediate.[1][7]

  • Second Nucleophilic Attack and Cyclization: The nitrogen atom of the hemiaminal then performs an intramolecular nucleophilic attack on the second carbonyl carbon. This cyclization step is the rate-determining step of the reaction and leads to the formation of a 2,5-dihydroxytetrahydropyrrole derivative.[1][8]

  • Dehydration and Aromatization: The cyclic intermediate subsequently undergoes two dehydration steps to eliminate two molecules of water. This process is typically acid-catalyzed and results in the formation of the stable, aromatic pyrrole ring.[8]

The overall transformation is a robust and generally high-yielding process.[2][7]

Paal_Knorr_Mechanism Figure 1: Mechanism of the Paal-Knorr Pyrrole Synthesis Dicarbonyl 1,4-Dicarbonyl Hemiaminal Hemiaminal Intermediate Dicarbonyl->Hemiaminal + p-Toluidine (Nucleophilic Attack) Amine p-Toluidine (Primary Amine) Cyclic_Intermediate 2,5-Dihydroxytetrahydro- pyrrole Derivative Hemiaminal->Cyclic_Intermediate Intramolecular Cyclization (Rate-Determining) Pyrrole_Product 1-(4-methylphenyl)- 1H-pyrrole Cyclic_Intermediate->Pyrrole_Product - 2 H₂O (Dehydration & Aromatization)

Caption: A simplified representation of the Paal-Knorr pyrrole synthesis mechanism.

Experimental Protocol: A Validated Approach to this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound from a generic 1,4-dicarbonyl compound, hexane-2,5-dione, and p-toluidine. The causality behind each step is explained to provide a deeper understanding of the experimental design.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )AmountMoles (mmol)Role
Hexane-2,5-dioneC₆H₁₀O₂114.141.14 g10.01,4-Dicarbonyl
p-ToluidineC₇H₉N107.151.07 g10.0Primary Amine
Glacial Acetic AcidCH₃COOH60.0520 mL-Catalyst/Solvent
EthanolC₂H₅OH46.0750 mL-Recrystallization
Saturated NaCl (aq)NaCl58.4450 mL-Workup
Anhydrous MgSO₄MgSO₄120.37q.s.-Drying Agent

3.2. Step-by-Step Procedure

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine hexane-2,5-dione (1.14 g, 10.0 mmol) and p-toluidine (1.07 g, 10.0 mmol).

    • Rationale: Equimolar amounts of the reactants are used to ensure complete conversion. The reaction is performed in a standard glassware setup suitable for heating under reflux.

  • Addition of Catalyst and Solvent: Add glacial acetic acid (20 mL) to the flask.

    • Rationale: Acetic acid serves a dual purpose: it acts as a solvent to dissolve the reactants and as a weak acid catalyst to facilitate the protonation of the carbonyl groups, thereby accelerating the reaction.[9] While stronger acids can be used, acetic acid provides a milder condition that is often sufficient and helps to avoid potential side reactions.[1]

  • Reaction Execution: Heat the reaction mixture to reflux with continuous stirring for 2-3 hours.

    • Rationale: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The reflux condition ensures that the reaction temperature is maintained at the boiling point of the solvent, preventing the loss of volatile materials.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Rationale: TLC is a crucial technique for tracking the disappearance of the starting materials and the appearance of the product, allowing for the determination of the reaction's completion.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water (100 mL).

    • Rationale: Cooling the reaction mixture is a standard safety precaution before quenching. Pouring the mixture into water precipitates the organic product, which is typically insoluble in water, while the acetic acid and any water-soluble byproducts remain in the aqueous phase.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

    • Rationale: Extraction is performed to isolate the desired product from the aqueous phase. Ethyl acetate is a common choice due to its good solvating power for many organic compounds and its immiscibility with water.

  • Washing and Drying: Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 50 mL). Dry the organic layer over anhydrous magnesium sulfate.

    • Rationale: Washing with brine helps to remove any remaining water and some water-soluble impurities from the organic phase. The anhydrous magnesium sulfate is a drying agent that removes residual water from the organic solvent.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Rationale: Rotary evaporation is an efficient method for removing the solvent at a lower temperature, which helps to prevent the degradation of the product.

  • Purification: Purify the crude product by recrystallization from ethanol.

    • Rationale: Recrystallization is a common and effective technique for purifying solid organic compounds. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and insoluble in the cold solvent.

3.3. Expected Outcome

The expected product is 1-(4-methylphenyl)-2,5-dimethyl-1H-pyrrole as a crystalline solid. The yield and purity should be determined by standard analytical techniques such as weighing the final product and measuring its melting point and spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry).

Experimental_Workflow Figure 2: Experimental Workflow for Paal-Knorr Synthesis Setup 1. Reaction Setup (Hexane-2,5-dione, p-Toluidine) Addition 2. Add Acetic Acid (Catalyst/Solvent) Setup->Addition Reaction 3. Heat to Reflux (2-3 hours) Addition->Reaction Monitoring 4. Monitor by TLC Reaction->Monitoring Workup 5. Quench with Water Monitoring->Workup Extraction 6. Extract with Ethyl Acetate Workup->Extraction Drying 7. Wash and Dry Extraction->Drying Evaporation 8. Remove Solvent Drying->Evaporation Purification 9. Recrystallize Evaporation->Purification Product Pure 1-(4-methylphenyl)- 2,5-dimethyl-1H-pyrrole Purification->Product

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

The Role of N-Arylpyrroles in Drug Discovery

The N-arylpyrrole scaffold is of significant interest to medicinal chemists due to its presence in a variety of biologically active compounds. The aryl substituent can engage in various non-covalent interactions with biological targets, such as pi-stacking and hydrophobic interactions, which can enhance binding affinity and selectivity.

Recent studies have highlighted the potential of N-arylpyrrole derivatives as:

  • Antimicrobial Agents: Novel N-arylpyrrole derivatives have been designed and synthesized, demonstrating broad-spectrum antimicrobial activity, including against resistant strains like MRSA.[4][5]

  • Anticancer Agents: The pyrrole ring system is a key component of several anticancer drugs, and the introduction of different aryl groups on the nitrogen atom allows for the fine-tuning of their cytotoxic activity.[3]

  • Antiviral and Antimalarial Agents: The versatility of the pyrrole scaffold has been exploited in the development of compounds with antiviral and antimalarial properties.[3][10]

The Paal-Knorr synthesis, with its operational simplicity and tolerance of a wide range of functional groups on both the dicarbonyl and amine starting materials, provides an efficient and adaptable platform for the generation of diverse libraries of N-arylpyrroles for drug discovery programs.[1][2]

Conclusion: A Timeless Synthesis for Modern Challenges

The Paal-Knorr synthesis of pyrroles remains a highly valuable and widely utilized transformation in organic chemistry. Its reliability, versatility, and straightforward execution make it an indispensable tool for both academic research and industrial applications, particularly in the field of drug development. This guide has provided a detailed examination of the synthesis of this compound, from its mechanistic underpinnings to a practical and validated experimental protocol. By understanding the core principles and experimental nuances of this powerful reaction, researchers can effectively leverage the Paal-Knorr synthesis to construct novel N-arylpyrrole derivatives with the potential to address pressing therapeutic needs.

References

  • Wikipedia. (2023, December 2). Paal–Knorr synthesis. Retrieved from [Link]

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.
  • All About Chemistry. (2020, January 4). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • jOeCHEM. (2020, April 11). Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Furan Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Qandeel, B. M., et al. (2025). Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2523970.
  • ResearchGate. (2025, August 10). Paal–Knorr synthesis: An old reaction, new perspectives | Request PDF. Retrieved from [Link]

  • ResearchGate. (2025, December 19). (PDF) Ligand-based discovery of novel N-arylpyrrole derivatives as broad-spectrum antimicrobial agents with antibiofilm and anti-virulence activity. Retrieved from [Link]

  • Barton, M., et al. (2013). Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. Journal of Medicinal Chemistry, 56(7), 2829–2841.
  • Tzankova, D., et al. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 453-466.
  • MDPI. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility of 1-(p-tolyl)-1H-pyrrole in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of 1-(p-tolyl)-1H-pyrrole in common organic solvents. Recognizing the scarcity of readily available quantitative solubility data for this specific compound, this document emphasizes the foundational principles and practical methodologies required for researchers, scientists, and drug development professionals to generate and interpret such data. The guide delves into the theoretical underpinnings of solubility, leveraging concepts like "like dissolves like" and the more quantitative Hansen Solubility Parameters (HSP). A detailed, step-by-step experimental protocol for solubility determination via the shake-flask method, coupled with quantitative analysis using High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy, is provided. This guide is designed to empower researchers with the necessary tools to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other critical applications involving 1-(p-tolyl)-1H-pyrrole.

Introduction: The Significance of Solubility for 1-(p-tolyl)-1H-pyrrole

1-(p-tolyl)-1H-pyrrole, a substituted aromatic heterocycle, serves as a valuable building block in medicinal chemistry and materials science. Its structural motif is found in a variety of biologically active compounds and functional materials. The solubility of this compound in organic solvents is a critical physicochemical property that dictates its utility in numerous applications. For instance, in drug development, solubility influences bioavailability, formulation, and the ease of purification.[1] In organic synthesis, solvent selection is paramount for controlling reaction kinetics, yield, and purity.

This guide addresses the practical challenge of determining the solubility of 1-(p-tolyl)-1H-pyrrole. Instead of merely presenting data, we provide a robust methodology for its determination, grounded in established scientific principles.

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" provides a qualitative starting point for predicting solubility.[2] This concept suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For 1-(p-tolyl)-1H-pyrrole, a molecule with both nonpolar (tolyl group, pyrrole ring) and moderately polar (the nitrogen heteroatom and the overall dipole moment) characteristics, its solubility will be nuanced.

A more quantitative approach is offered by the Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

  • δd (Dispersion): Arising from London dispersion forces.

  • δp (Polar): Stemming from dipolar intermolecular forces.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds.[3]

The total Hansen solubility parameter is calculated as: δt² = δd² + δp² + δh²

The closer the Hansen Solubility Parameters of the solute (1-(p-tolyl)-1H-pyrrole) and the solvent, the higher the likelihood of good solubility.[4] While the specific HSP for 1-(p-tolyl)-1H-pyrrole are not readily published, they can be estimated using group contribution methods.[5][6]

Table 1: Physicochemical Properties of Common Organic Solvents

To aid in the theoretical prediction of solubility, the following table summarizes key properties of a range of organic solvents. Researchers can use this data to select a diverse set of solvents for experimental determination, covering a spectrum of polarities and interaction capabilities.

SolventDielectric Constant (ε)Polarity IndexHansen Parameters (δd, δp, δh) in MPa⁰·⁵
n-Hexane1.90.1(14.9, 0.0, 0.0)
Toluene2.42.4(18.0, 1.4, 2.0)
Dichloromethane9.13.1(17.0, 7.3, 7.1)
Acetone20.75.1(15.5, 10.4, 7.0)
Ethyl Acetate6.04.4(15.8, 5.3, 7.2)
Tetrahydrofuran (THF)7.64.0(16.8, 5.7, 8.0)
Acetonitrile37.55.8(15.3, 18.0, 6.1)
Ethanol24.64.3(15.8, 8.8, 19.4)
Methanol32.75.1(14.7, 12.3, 22.3)
Dimethyl Sulfoxide (DMSO)46.77.2(18.4, 16.4, 10.2)
N,N-Dimethylformamide (DMF)36.76.4(17.4, 13.7, 11.3)

Data compiled from various sources. Dielectric constants and polarity indices are measures of a solvent's polarity.[7][8][9] Hansen parameters provide a more detailed view of intermolecular forces.[3]

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[10] This method involves agitating an excess of the solid solute in the solvent for a sufficient period to reach equilibrium, followed by separation of the undissolved solid and quantification of the dissolved solute in the supernatant.

Materials and Equipment
  • 1-(p-tolyl)-1H-pyrrole (solid, of known purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Constant temperature shaker or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of 1-(p-tolyl)-1H-pyrrole.

experimental_workflow Experimental Workflow for Solubility Determination cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Quantitative Analysis prep1 Weigh excess 1-(p-tolyl)-1H-pyrrole prep2 Add a known volume of solvent to vials prep1->prep2 Dispense equil Agitate at a constant temperature (e.g., 24-48h) prep2->equil sep1 Allow suspension to settle equil->sep1 sep2 Filter supernatant through a syringe filter (0.45 µm) sep1->sep2 analysis2 Dilute the filtered saturated solution sep2->analysis2 analysis1 Prepare calibration standards analysis3 Analyze by HPLC or UV-Vis analysis1->analysis3 analysis2->analysis3 analysis4 Calculate concentration from the calibration curve analysis3->analysis4

Sources

The Guiding Hand: Unraveling the Mechanism of Electrophilic Substitution on the 1-(4-methylphenyl)-1H-pyrrole Ring

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science. The strategic functionalization of this privileged scaffold through electrophilic substitution is a fundamental tool for molecular design. This technical guide provides a comprehensive exploration of the mechanistic intricacies governing electrophilic substitution on the 1-(4-methylphenyl)-1H-pyrrole ring. We will dissect the electronic and steric interplay that dictates the regioselectivity of these reactions, offering field-proven insights into predicting and controlling reaction outcomes. This document moves beyond a mere recitation of facts to explain the causality behind the observed reactivity, empowering researchers to make informed decisions in their synthetic endeavors.

The Pyrrole Ring: An Electron-Rich Nucleus Primed for Electrophilic Attack

The pyrrole ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene.[1][2] This heightened reactivity stems from the participation of the nitrogen lone pair in the aromatic sextet, which increases the electron density of the ring carbons.[2][3]

Electrophilic attack on the unsubstituted pyrrole ring preferentially occurs at the C2 (α) position.[1][4] This regioselectivity is a direct consequence of the superior stabilization of the resulting cationic intermediate (the arenium ion or σ-complex). Attack at the C2 position allows for the delocalization of the positive charge over three resonance structures, whereas attack at the C3 (β) position results in an intermediate that is only stabilized by two resonance structures.[1][4]

Caption: Energetic preference for C2 substitution in pyrrole.

The Influence of the 1-(4-methylphenyl) Substituent: A Balancing Act of Electronic and Steric Effects

The introduction of a substituent on the pyrrole nitrogen dramatically influences the regiochemical outcome of electrophilic substitution.[5] The 1-(4-methylphenyl) or p-tolyl group exerts a combination of electronic and steric effects that modulate the inherent reactivity of the pyrrole ring.

2.1. Electronic Effects:

The p-tolyl group is generally considered to be weakly electron-donating. The methyl group enhances the electron density of the phenyl ring through hyperconjugation and inductive effects. This increased electron density can be transmitted to the pyrrole ring, albeit to a lesser extent, potentially increasing its nucleophilicity. However, the aryl group itself can act as an electron-withdrawing group through its inductive effect. The overall electronic influence is a subtle balance of these opposing factors.

2.2. Steric Effects:

The steric bulk of the p-tolyl group plays a significant role in directing electrophilic attack. The aryl substituent can partially shield the C2 and C5 positions, making them less accessible to incoming electrophiles. This steric hindrance can lead to an increase in the proportion of substitution at the C3 and C4 positions, a phenomenon that is more pronounced with bulkier electrophiles.[5]

Key Electrophilic Substitution Reactions on this compound

The following sections detail the mechanisms of common electrophilic substitution reactions on the this compound substrate, providing insights into the expected regiochemical outcomes.

3.1. Vilsmeier-Haack Formylation:

The Vilsmeier-Haack reaction is a mild and efficient method for introducing a formyl group onto an electron-rich aromatic ring.[6][7] The electrophile, the Vilsmeier reagent (a chloroiminium ion), is generated in situ from a substituted amide (e.g., N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[8]

G cluster_vilsmeier Vilsmeier-Haack Formylation Workflow start DMF + POCl3 reagent Vilsmeier Reagent (Chloroiminium ion) start->reagent Generation of Electrophile attack Electrophilic Attack reagent->attack substrate This compound substrate->attack intermediate Iminium Ion Intermediate attack->intermediate hydrolysis Aqueous Workup intermediate->hydrolysis product Formylated Pyrrole hydrolysis->product caption Fig. 2: Vilsmeier-Haack Reaction Workflow

Caption: Key stages of the Vilsmeier-Haack formylation.

For N-arylpyrroles, the Vilsmeier-Haack reaction generally favors substitution at the C2 position.[5] The relatively moderate size of the Vilsmeier reagent allows it to access the sterically more hindered α-position.

Experimental Protocol: Vilsmeier-Haack Formylation of this compound

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool phosphorus oxychloride (1.1 eq.) in anhydrous dichloromethane (DCM) to 0 °C.

  • Vilsmeier Reagent Formation: Add anhydrous N,N-dimethylformamide (1.2 eq.) dropwise to the cooled POCl₃ solution, maintaining the temperature below 10 °C. Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Electrophilic Substitution: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DCM dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and a saturated aqueous solution of sodium bicarbonate. Stir vigorously until the excess reagents are hydrolyzed.

  • Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM (3x). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.

3.2. Friedel-Crafts Acylation:

Friedel-Crafts acylation is a powerful tool for the formation of carbon-carbon bonds, introducing an acyl group onto the pyrrole ring.[9][10] The reaction typically employs an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[11][12] The active electrophile is the acylium ion, which is generated by the reaction of the acyl halide with the Lewis acid.[10][12]

A noteworthy aspect of Friedel-Crafts acylation on N-substituted pyrroles is the potential to direct the substitution to the C3 position. For instance, with an N-arylsulfonyl group, acylation with AlCl₃ as the catalyst can lead to the 3-acyl derivative as the major product.[13] This is rationalized by the formation of an organoaluminum intermediate.[13] While the p-tolyl group is not as strongly electron-withdrawing as an arylsulfonyl group, the choice of Lewis acid and reaction conditions can still influence the regioselectivity.

N-SubstituentReactionα:β RatioOverall Yield (%)
-PhenylVilsmeier-Haack9.0 : 193
-p-MethoxyphenylVilsmeier-Haack7.0 : 193
-p-BromophenylVilsmeier-Haack5.6 : 190
Table 1: Regioselectivity of Vilsmeier-Haack Formylation on N-Arylpyrroles.[5]

3.3. Halogenation:

The halogenation of pyrroles is readily achieved with a variety of reagents.[14] Due to the high reactivity of the pyrrole ring, harsh conditions are often unnecessary. Reagents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and molecular iodine can be employed.[14]

For this compound, halogenation is expected to occur predominantly at the C2 position. However, polyhalogenation is a common side reaction, and careful control of stoichiometry and reaction conditions is necessary to achieve mono-substitution.[14]

3.4. Nitration:

The nitration of pyrrole requires the use of mild nitrating agents to avoid polymerization and degradation, which can occur under strongly acidic conditions.[15] Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, is a commonly used reagent.[15]

For this compound, nitration is anticipated to yield primarily the 2-nitro derivative, with the potential for the formation of the 3-nitro isomer as a minor product. The electron-donating nature of the p-tolyl group may slightly increase the proportion of the 3-isomer compared to an unsubstituted N-phenylpyrrole.

Conclusion

The electrophilic substitution on the this compound ring is a mechanistically rich area of study with significant practical implications for the synthesis of functionalized heterocyclic compounds. The regiochemical outcome of these reactions is a delicate interplay of the inherent reactivity of the pyrrole nucleus and the electronic and steric influences of the N-aryl substituent. A thorough understanding of these guiding principles, as outlined in this guide, is paramount for researchers seeking to rationally design and execute synthetic strategies for the targeted functionalization of this important molecular scaffold.

References

  • Vertex AI Search. (n.d.). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
  • Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.
  • BenchChem. (2025). A Comparative Analysis of N-Substituent Directing Effects in the Electrophilic Substitution of Pyrrole.
  • Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.
  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.
  • SlideShare. (n.d.). Pyrrole reaction.
  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
  • Chemistry Stack Exchange. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole.
  • Wikipedia. (n.d.). Pyrrole.
  • Chemistry Steps. (n.d.). Electrophilic Aromatic Substitution – The Mechanism.
  • Chemistry Stack Exchange. (2018, March 24). Why is pyrrole more reactive than pyridine and benzene for an electrophilic substitution reaction?.
  • Wikipedia. (n.d.). Vilsmeier–Haack reaction.
  • Anderson, P. S., & Lyle, R. E. (1984). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Tetrahedron Letters, 25(21), 2245-2248.
  • BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism.
  • Chemistry Steps. (n.d.). Friedel-Crafts Acylation.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • YouTube. (2021, June 19). Vilsmeier-Haack Reaction.
  • Chemistry Stack Exchange. (2015, April 22). Nitration of pyrrole with sulfuric and nitric acids.

Sources

Methodological & Application

Application Notes & Protocols: The Use of 1-(4-methylphenyl)-1H-pyrrole as a Versatile Intermediate in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrole Scaffold

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry.[1] Its structural motif is integral to a vast array of natural products, including heme, chlorophyll, and vitamin B12, highlighting its fundamental role in biological systems. In pharmaceutical development, the pyrrole core is present in numerous FDA-approved drugs, demonstrating a wide spectrum of therapeutic applications, from anticancer and anti-inflammatory to antiviral and antibacterial agents.[2][3][4][5] The electronic properties of the pyrrole ring and its ability to be readily functionalized at multiple positions make it an ideal starting point for the design of novel therapeutics.[2][6]

Heterocyclic moieties, in general, are critical tools for modulating a compound's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are essential for optimizing pharmacokinetic and pharmacodynamic profiles.[7] The 1-arylpyrrole subclass, in particular, offers a rigid framework that can orient substituents into specific vectors of three-dimensional space, facilitating targeted interactions with biological macromolecules.

This guide focuses on 1-(4-methylphenyl)-1H-pyrrole (also known as 1-p-tolyl-1H-pyrrole; CAS 827-60-1), a key intermediate for building libraries of diverse, drug-like small molecules. We will provide a detailed exploration of its synthesis, rationale for use, and protocols for its derivatization and subsequent evaluation in a drug discovery context.

Synthesis of the Core Intermediate: this compound

A robust and scalable synthesis of the starting intermediate is the first critical step in any discovery campaign. The Paal-Knorr synthesis, first reported in 1884, remains one of the most efficient and widely used methods for constructing N-substituted pyrroles from 1,4-dicarbonyl compounds.[8][9] An operationally simple and effective variation of this is the Clauson-Kaas reaction, which utilizes 2,5-dimethoxytetrahydrofuran as a stable and easy-to-handle surrogate for the more reactive succinaldehyde (a 1,4-dicarbonyl).[10][11]

Rationale for Method Selection:

The Clauson-Kaas modification of the Paal-Knorr synthesis is chosen for its reliability, mild reaction conditions, and the commercial availability of starting materials.[10][12] The reaction of 2,5-dimethoxytetrahydrofuran with a primary amine, such as p-toluidine, in the presence of an acid catalyst, provides a direct and high-yielding route to the desired N-arylpyrrole.[9]

Paal-Knorr_Mechanism Paal-Knorr Synthesis Mechanism cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Condensation and Cyclization DMT 2,5-Dimethoxytetrahydrofuran Succ Succinaldehyde (1,4-dicarbonyl intermediate) DMT->Succ H+ / H2O Imine Mono-imine Intermediate Succ->Imine Condensation (-H2O) pToluidine p-Toluidine (Primary Amine) pToluidine->Imine Enamine Enamine Tautomer Imine->Enamine Tautomerization Hemiaminal Cyclized Hemiaminal Enamine->Hemiaminal Intramolecular Attack FinalProduct This compound Hemiaminal->FinalProduct Dehydration (-2H2O)

Caption: Paal-Knorr reaction pathway for synthesizing 1-arylpyrroles.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2,5-Dimethoxytetrahydrofuran (1.0 equiv)

  • p-Toluidine (1.05 equiv)

  • Glacial Acetic Acid (as solvent)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-toluidine (1.05 equiv) and glacial acetic acid (approx. 5 mL per 10 mmol of amine).

  • Stir the mixture at room temperature until the p-toluidine has fully dissolved.

  • Add 2,5-dimethoxytetrahydrofuran (1.0 equiv) to the solution dropwise over 5 minutes.

  • Heat the reaction mixture to reflux (approx. 118°C) and maintain for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Carefully pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

  • Neutralize the aqueous layer by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

  • Separate the organic layer. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification and Characterization:

  • Purification: The crude brown oil is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes/ethyl acetate (e.g., 100:0 to 95:5) to afford the product as a pale yellow oil or low-melting solid.

  • Characterization (Expected):

    • ¹H NMR: The spectrum should show characteristic signals for the pyrrole protons (triplets around 6.2-6.3 ppm and 6.9-7.0 ppm), the aromatic protons of the tolyl group (two doublets around 7.2-7.4 ppm), and a singlet for the methyl group around 2.4 ppm.[13][14]

    • ¹³C NMR: Expect signals for the four distinct pyrrole carbons and the aromatic carbons, including the methyl carbon.

    • Mass Spectrometry: ESI-MS should show the [M+H]⁺ ion corresponding to the molecular weight of 157.21 g/mol .

Derivatization Strategies for Library Synthesis

The this compound scaffold is an excellent starting point for generating a library of analogues. The electron-rich pyrrole ring is amenable to various electrophilic substitution reactions, primarily at the C2 and C5 positions.

Derivatization_Strategy Key Derivatization Pathways cluster_formylation Formylation cluster_acylation Acylation cluster_halogenation Halogenation & Coupling Start This compound Formyl 2-Formyl Derivative Start->Formyl Vilsmeier-Haack (POCl3, DMF) Acyl 2-Acyl Derivative Start->Acyl Friedel-Crafts (RCOCl, AlCl3) Bromo 2-Bromo Derivative Start->Bromo NBS, THF Amine Diverse Amines (via Reductive Amination) Formyl->Amine R-NH2, NaBH(OAc)3 Aryl 2-Aryl Derivatives (via Suzuki Coupling) Bromo->Aryl ArB(OH)2, Pd catalyst

Caption: Common synthetic routes for diversifying the core scaffold.

Protocol 3.1: Vilsmeier-Haack Formylation

Rationale: This reaction introduces a highly versatile aldehyde group at the C2 position.[15] The Vilsmeier reagent, generated in situ from POCl₃ and DMF, is a mild electrophile suitable for electron-rich heterocycles.[16] The resulting aldehyde is a key handle for subsequent reactions like reductive amination, Wittig reactions, or condensations to build molecular complexity.

Procedure:

  • In a flame-dried, three-neck flask under a nitrogen atmosphere, cool a solution of anhydrous DMF (3.0 equiv) to 0°C.

  • Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise with vigorous stirring, ensuring the temperature remains below 10°C.

  • Stir the resulting mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 equiv) in anhydrous DMF dropwise to the reagent at 0°C.

  • Allow the reaction to warm to room temperature and then heat to 40°C for 1-2 hours until TLC indicates consumption of the starting material.

  • Cool the reaction mixture to 0°C and quench by slowly adding ice-cold saturated sodium acetate solution.

  • Stir vigorously for 30 minutes, then extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield this compound-2-carbaldehyde.

Protocol 3.2: Friedel-Crafts Acylation

Rationale: Acylation introduces a ketone functionality, a common feature in many bioactive molecules, including kinase inhibitors.[17][18] This reaction allows for the introduction of various aryl or alkyl groups, providing a direct route to explore structure-activity relationships (SAR) related to this pocket-binding element.[19][20]

Procedure:

  • In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (AlCl₃, 1.2 equiv) in anhydrous dichloromethane (DCM).

  • Cool the suspension to 0°C and add the desired acyl chloride (e.g., benzoyl chloride, 1.1 equiv) dropwise.

  • Stir for 15 minutes, then add a solution of this compound (1.0 equiv) in DCM dropwise, maintaining the temperature at 0°C.

  • Stir the reaction at 0°C for 1-3 hours, monitoring by TLC.

  • Quench the reaction by carefully pouring it onto crushed ice with concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography.

Protocol 3.3: Halogenation and Suzuki Cross-Coupling

Rationale: The Suzuki cross-coupling is a cornerstone of modern medicinal chemistry, enabling the formation of C-C bonds to introduce new aryl or heteroaryl moieties.[21] This two-step sequence first involves regioselective bromination of the pyrrole ring, followed by a palladium-catalyzed reaction with a boronic acid, offering vast potential for library diversification.[22][23]

Procedure (Step A - Bromination):

  • Dissolve this compound (1.0 equiv) in anhydrous THF and cool to -78°C under nitrogen.

  • Add a solution of N-Bromosuccinimide (NBS, 1.0 equiv) in anhydrous THF dropwise.

  • Stir at -78°C for 1 hour, then allow to warm slowly to room temperature.

  • Quench with water and extract with diethyl ether.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify by chromatography to obtain the bromo-pyrrole intermediate.

Procedure (Step B - Suzuki Coupling):

  • To a flask, add the bromo-pyrrole intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

  • Purge the flask with nitrogen, then add a degassed solvent mixture (e.g., Dioxane/Water 4:1).

  • Heat the mixture to 90°C and stir for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).

  • Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

  • Purify by flash column chromatography to yield the desired biaryl product.

Application in a Biological Screening Cascade: An Anticancer Case Study

Pyrrole-containing compounds are well-documented as anticancer agents, often acting as kinase inhibitors or apoptosis inducers.[3][24] The library synthesized from the this compound intermediate can be evaluated in a tiered screening approach to identify promising lead compounds.

Screening_Cascade Hypothetical Anticancer Screening Workflow Compound_Library Synthesized Pyrrole Library Primary_Screen Primary Screen: Cell Viability Assay (e.g., MTT) on MCF-7, A549 cell lines Compound_Library->Primary_Screen Hit_Identification Hit Identification (e.g., IC50 < 10 µM) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Target-Based Assay (e.g., VEGFR Kinase Inhibition) Hit_Identification->Secondary_Screen Mechanism_Validation Mechanism of Action Validation (e.g., Apoptosis Assay - Annexin V) Secondary_Screen->Mechanism_Validation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Mechanism_Validation->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Sources

Strategic Synthesis of Bioactive Compounds from the 1-(p-tolyl)-1H-pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Medicinal Chemists

This guide provides researchers, scientists, and drug development professionals with a detailed technical overview and actionable protocols for the synthesis of novel bioactive compounds starting from 1-(p-tolyl)-1H-pyrrole. The pyrrole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4][5][6] The strategic placement of a p-tolyl group on the pyrrole nitrogen not only modulates the electronic properties of the heterocyclic ring but also introduces a lipophilic moiety that can influence pharmacokinetic profiles and provide a vector for further functionalization.

This document moves beyond a simple recitation of procedures to explain the causality behind experimental choices, offering field-proven insights into the functionalization of this versatile starting material.

The 1-(p-tolyl)-1H-pyrrole Core: A Platform for Bioactive Compound Synthesis

The 1-(p-tolyl)-1H-pyrrole molecule is an ideal starting point for library synthesis due to the predictable reactivity of the pyrrole ring. The nitrogen atom acts as a powerful electron-donating group, rendering the α-positions (C2 and C5) highly susceptible to electrophilic attack. This inherent reactivity allows for selective functionalization, which is the first step in building molecular complexity and exploring structure-activity relationships (SAR).

The synthetic pathways outlined below leverage this reactivity to introduce pharmacophores and build derivatives with potential therapeutic value.

G cluster_start cluster_paths Key Synthetic Transformations cluster_products Intermediate Scaffolds cluster_final Bioactive Compound Classes start 1-(p-tolyl)-1H-pyrrole formylation Vilsmeier-Haack Formylation (POCl₃, DMF) start->formylation acylation Friedel-Crafts Acylation (Ac₂O, Lewis Acid) start->acylation halogenation Electrophilic Halogenation (NBS, NCS) start->halogenation aldehyde 2-Formyl-1-(p-tolyl)-1H-pyrrole formylation->aldehyde ketone 2-Acetyl-1-(p-tolyl)-1H-pyrrole acylation->ketone halide 2-Halo-1-(p-tolyl)-1H-pyrrole halogenation->halide chalcones Chalcones & Enones (Anti-inflammatory) aldehyde->chalcones Claisen-Schmidt Condensation heterocycles Fused Heterocycles (Antimicrobial) ketone->heterocycles Condensation/ Cyclization biaryls Biaryl Derivatives (Anticancer) halide->biaryls Suzuki/Heck Coupling

Caption: Synthetic pathways from 1-(p-tolyl)-1H-pyrrole.

Application Protocol: Synthesis of a Chalcone-Pyrrole Hybrid

This protocol details the synthesis of (E)-3-(1-(p-tolyl)-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one, a chalcone derivative. Chalcones are well-regarded for their anti-inflammatory, antioxidant, and antiproliferative activities.[7] This two-step synthesis first introduces a formyl group via the Vilsmeier-Haack reaction, which then serves as an electrophile in a Claisen-Schmidt condensation.

Step 1: Vilsmeier-Haack Formylation

Objective: To synthesize 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde.

Mechanism Insight: The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺, is a mild electrophile that readily attacks the electron-rich C2 position of the pyrrole ring. The resulting iminium salt is subsequently hydrolyzed during aqueous workup to yield the aldehyde. This reaction is highly reliable for producing 2-formyl pyrroles.

Materials and Reagents:

  • 1-(p-tolyl)-1H-pyrrole (1.0 equiv)

  • N,N-Dimethylformamide (DMF) (solvent and reagent)

  • Phosphorus oxychloride (POCl₃) (1.1 equiv)

  • Dichloromethane (DCM) (solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Hexane (for extraction)

Protocol:

  • Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Add anhydrous DMF (5 mL per 10 mmol of pyrrole) to the flask and cool the solution to 0 °C in an ice bath.

  • Slowly add POCl₃ (1.1 equiv) dropwise via the dropping funnel over 15 minutes. The formation of the solid Vilsmeier salt may be observed. Stir the mixture for an additional 30 minutes at 0 °C.

  • Dissolve 1-(p-tolyl)-1H-pyrrole (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the Vilsmeier reagent mixture.

  • Allow the reaction to warm to room temperature and then heat to 40 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Upon completion, cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated NaHCO₃ solution until the pH is ~8.

    • Expert's Note: Quenching must be done slowly and at 0 °C to control the exothermic hydrolysis of excess POCl₃.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.

Step 2: Claisen-Schmidt Condensation

Objective: To synthesize (E)-3-(1-(p-tolyl)-1H-pyrrol-2-yl)-1-phenylprop-2-en-1-one from the aldehyde intermediate and acetophenone.

Materials and Reagents:

  • 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv)

  • Acetophenone (1.0 equiv)

  • Sodium hydroxide (NaOH) (2.0 equiv)

  • Ethanol (solvent)

  • Water (solvent)

Protocol:

  • In a round-bottom flask, dissolve 1-(p-tolyl)-1H-pyrrole-2-carbaldehyde (1.0 equiv) and acetophenone (1.0 equiv) in ethanol.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Add the NaOH solution dropwise to the stirred ethanolic solution at room temperature. A color change and/or precipitation of the product is typically observed.

  • Stir the reaction at room temperature for 4-6 hours. Monitor by TLC until the starting aldehyde is consumed.

  • Pour the reaction mixture into a beaker of cold water and stir.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with copious amounts of cold water until the filtrate is neutral (pH ~7).

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure chalcone.

Data Summary Table:

CompoundStepYield (%)AppearanceM.P. (°C)
1-(p-tolyl)-1H-pyrrole-2-carbaldehyde180-90Pale yellow solid78-80
(E)-3-(1-(p-tolyl)-1H-pyrrol-2-yl)-1-phenyl...285-95Bright yellow crystalline135-137

Application Protocol: Synthesis of a 2,5-Disubstituted Pyrrole via Friedel-Crafts and Suzuki Coupling

This workflow demonstrates how to create more complex, drug-like molecules by combining classic acylation with modern cross-coupling chemistry. The target is a hypothetical biaryl compound, a motif frequently found in kinase inhibitors and other anticancer agents.[1]

G start 1-(p-tolyl)-1H-pyrrole step1 Step 1: Friedel-Crafts Acylation (Acetic Anhydride, BF₃·OEt₂) start->step1 intermediate1 2-Acetyl-1-(p-tolyl)-1H-pyrrole step1->intermediate1 step2 Step 2: Bromination (N-Bromosuccinimide, THF) intermediate1->step2 intermediate2 2-Acetyl-5-bromo-1-(p-tolyl)-1H-pyrrole step2->intermediate2 step3 Step 3: Suzuki-Miyaura Coupling (Arylboronic Acid, Pd(PPh₃)₄, Na₂CO₃) intermediate2->step3 product Final Product: 2-Acetyl-5-aryl-1-(p-tolyl)-1H-pyrrole step3->product

Caption: Workflow for a 2,5-disubstituted pyrrole.

Protocol: 2-Acetyl-5-bromo-1-(p-tolyl)-1H-pyrrole (Intermediate)

Objective: To prepare a key intermediate for cross-coupling by first acylating and then selectively brominating the 1-(p-tolyl)-1H-pyrrole core.

Mechanism Insight: The acetyl group introduced in the first step is a moderately deactivating group. This electronic effect directs the subsequent electrophilic bromination to the only remaining activated position, C5, ensuring high regioselectivity.

Materials and Reagents:

  • 1-(p-tolyl)-1H-pyrrole (1.0 equiv)

  • Acetic anhydride (1.2 equiv)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.2 equiv, catalyst)

  • N-Bromosuccinimide (NBS) (1.05 equiv)

  • Tetrahydrofuran (THF) (solvent)

  • Dichloromethane (DCM) (solvent)

Protocol:

  • Acylation:

    • Dissolve 1-(p-tolyl)-1H-pyrrole in DCM and cool to 0 °C.

    • Add acetic anhydride followed by the catalytic amount of BF₃·OEt₂.

    • Stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with saturated NaHCO₃ solution. Extract with DCM, dry the organic layer over MgSO₄, and concentrate. Purify by column chromatography to obtain 2-acetyl-1-(p-tolyl)-1H-pyrrole.

  • Bromination:

    • Dissolve the acetylated pyrrole from the previous step in THF and cool to 0 °C.

    • Add NBS portion-wise over 10 minutes.

      • Expert's Note: The reaction is often rapid. Protect from light, as radical side reactions can occur with NBS.

    • Stir at 0 °C for 1 hour, monitoring by TLC.

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate to yield the crude bromo-pyrrole, which can often be used in the subsequent Suzuki coupling without further purification.

This brominated intermediate is now primed for a Suzuki-Miyaura reaction. By selecting different arylboronic acids, a diverse library of 2-acetyl-5-aryl-1-(p-tolyl)-1H-pyrrole derivatives can be generated, providing a rich source of novel compounds for biological screening.

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  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Publishing. Retrieved January 24, 2026, from [Link]

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  • A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023). MDPI. Retrieved January 24, 2026, from [Link]

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  • Cheng, P., et al. (2013). A general route to 1,3'-bipyrroles. The Journal of Organic Chemistry, 78(23), 11860-11873. Available from [Link]

  • Sharma, V., et al. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. Available from [Link]

  • One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. (n.d.). Syrris. Retrieved January 24, 2026, from [Link]

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Application Notes and Protocols for the Development of Anticancer Agents Based on the 1-(p-tolyl)-1H-pyrrole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrole Scaffold as a Privileged Structure in Oncology

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of numerous naturally occurring and synthetic molecules with significant biological activities.[1][2][3] In the realm of medicinal chemistry, the pyrrole scaffold is considered a "privileged structure" due to its ability to serve as a versatile template for the design of ligands for a variety of biological targets. Its unique electronic properties and the capacity for substitution at multiple positions allow for the fine-tuning of steric and electronic parameters to achieve desired pharmacological profiles.[4] Consequently, pyrrole derivatives have been extensively investigated and developed as therapeutic agents for a wide range of diseases, including cancer.[2][3] Several approved anticancer drugs, such as Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor, feature a pyrrole core, underscoring the importance of this scaffold in oncology drug discovery.[4]

This guide focuses on the 1-(p-tolyl)-1H-pyrrole scaffold as a promising starting point for the development of novel anticancer agents. The p-tolyl group at the N1 position provides a lipophilic handle that can influence the compound's pharmacokinetic properties and its interactions with biological targets. This document provides a comprehensive overview of the synthesis, in vitro biological evaluation, and mechanistic studies of anticancer agents derived from this scaffold, intended for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 1-(p-tolyl)-1H-pyrrole Derivatives via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a classic and highly efficient method for the construction of the pyrrole ring.[5][6] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[5][7][8] This method is favored for its operational simplicity, the ready availability of starting materials, and generally good yields.[5]

Protocol 1: Synthesis of 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole

This protocol describes a representative Paal-Knorr synthesis of a 1-(p-tolyl)-1H-pyrrole derivative.

Rationale: Acetanonylacetone (hexane-2,5-dione) serves as the 1,4-dicarbonyl precursor. p-Toluidine is used to introduce the desired 1-(p-tolyl) substituent. Glacial acetic acid acts as both the solvent and the acid catalyst, facilitating the cyclization and subsequent dehydration steps.

Materials:

  • Acetanonylacetone (Hexane-2,5-dione)

  • p-Toluidine

  • Glacial Acetic Acid

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve acetonylacetone (1 equivalent) and p-toluidine (1.1 equivalents) in glacial acetic acid.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture into a beaker containing ice-water.

    • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole.

  • Characterization: Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Part 2: In Vitro Evaluation of Anticancer Activity

The initial assessment of the anticancer potential of newly synthesized compounds involves in vitro cytotoxicity assays against a panel of cancer cell lines.[9][10] The MTT assay is a widely used, reliable, and reproducible colorimetric method to determine cell viability.[11][12][13]

Protocol 2: MTT Assay for Cytotoxicity Screening

Principle: The MTT assay is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), by mitochondrial succinate dehydrogenase in metabolically active cells to form a purple formazan product.[12][13] The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., MCF-7 - breast, HeLa - cervical, A549 - lung) and a non-cancerous cell line (e.g., HUVEC - human umbilical vein endothelial cells)

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% Penicillin-Streptomycin

  • Test compounds (dissolved in DMSO to prepare stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Data Presentation: Cytotoxicity of 1-(p-tolyl)-1H-pyrrole Derivatives

The following table presents hypothetical IC₅₀ values for a series of synthesized 1-(p-tolyl)-1H-pyrrole derivatives.

CompoundR1R2IC₅₀ (µM) vs. MCF-7IC₅₀ (µM) vs. HeLaIC₅₀ (µM) vs. A549IC₅₀ (µM) vs. HUVECSelectivity Index (SI) for MCF-7
TP-1 HH15.218.520.1>50>3.29
TP-2 CH₃CH₃5.87.26.545.37.81
TP-3 PhPh2.13.52.930.814.67
Doxorubicin --0.91.10.85.46.0

Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Part 3: Elucidation of the Mechanism of Action

Understanding how a compound exerts its anticancer effects is crucial for its further development.[2][14] Common mechanisms include the induction of programmed cell death (apoptosis) and the arrest of the cell cycle.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA in a stoichiometric manner. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[15]

Materials:

  • Cancer cells

  • Test compounds

  • PBS (Phosphate-Buffered Saline)

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.

  • Fixation: Resuspend the cell pellet in 0.5 mL of PBS and add 4.5 mL of ice-cold 70% ethanol dropwise while vortexing to prevent cell clumping.[16] Incubate the cells at -20°C for at least 2 hours for fixation.[16]

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. The RNase A is crucial to degrade any RNA that might interfere with the DNA staining.[15]

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using appropriate software.

Protocol 4: Apoptosis Detection by Annexin V-FITC and PI Staining

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[17] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorophore like FITC.[18] Propidium iodide is a membrane-impermeable dye that is excluded from live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[17]

Materials:

  • Cancer cells

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 hours). Harvest both adherent and floating cells, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[19]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. The results will differentiate between viable cells (Annexin V-FITC and PI negative), early apoptotic cells (Annexin V-FITC positive and PI negative), late apoptotic/necrotic cells (Annexin V-FITC and PI positive), and necrotic cells (Annexin V-FITC negative and PI positive).

Part 4: Visualizations

Experimental Workflow

G cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_moa Mechanism of Action s1 Paal-Knorr Reaction (1,4-Dicarbonyl + p-Toluidine) s2 Purification (Column Chromatography) s1->s2 s3 Characterization (NMR, MS) s2->s3 v1 Cytotoxicity Screening (MTT Assay) s3->v1 Test Compounds v2 Determine IC50 Values v1->v2 m1 Cell Cycle Analysis (PI Staining) v2->m1 Active Compounds m2 Apoptosis Assay (Annexin V/PI) v2->m2 Active Compounds

Caption: Workflow for anticancer agent development.

Potential Signaling Pathway

Many pyrrole derivatives have been identified as inhibitors of tubulin polymerization.[2][20] This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis.

G compound 1-(p-tolyl)-1H-pyrrole Derivative tubulin Tubulin Dimers compound->tubulin Binds to Colchicine Site microtubules Microtubules compound->microtubules Inhibits Polymerization tubulin->microtubules Polymerization mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Assembly mitotic_arrest Mitotic Arrest (G2/M Phase) mitotic_spindle->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: Inhibition of tubulin polymerization pathway.

References

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. Journal of Pharmacy & Pharmaceutical Sciences, 25, 24–40. [Link]

  • Gherman, C., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. International Journal of Molecular Sciences, 23(16), 8854. [Link]

  • Mateev, E., Georgieva, M., & Zlatkov, A. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. PubMed, 35050531. [Link]

  • Kuznietsova, H., et al. (2020). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Journal of Drug Targeting, 28(5), 547-563. [Link]

  • Zhan, X. P., et al. (2017). Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives. Letters in Drug Design & Discovery, 14(8). [Link]

  • Saleem, M., et al. (2021). Development of tubulin polymerization inhibitors as anticancer agents. PubMed, 33448906. [Link]

  • ResearchGate. (2022). Design, synthesis, in silico and biological evaluations of novel polysubstituted pyrroles as selective acetylcholinesterase inhibitors against Alzheimer's disease. [Link]

  • El-Sayed, N. F., et al. (2022). Design, synthesis and molecular docking of new fused 1H-pyrroles, pyrrolo[3,2-d]pyrimidines and pyrrolo[3,2-e][1][21]diazepine derivatives as potent EGFR/CDK2 inhibitors. National Institutes of Health, PMC9065609. [Link]

  • Tron, G. C., et al. (2015). New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. Journal of Medicinal Chemistry, 58(15), 5916-5935. [Link]

  • Ocaña, A., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health, PMC8409190. [Link]

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  • RGM College of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. [Link]

  • National Institutes of Health. (2022). Synthesis, Molecular Docking Study, and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors. [Link]

  • Patsnap. What are the therapeutic candidates targeting Tubulin?. [Link]

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  • MDPI. (2020). Augmenting Anti-Cancer Natural Products with a Small Molecule Adjuvant. [Link]

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Application Notes and Protocols for Evaluating the Antibacterial and Antifungal Activity of 1-(p-tolyl)-1H-pyrrole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The escalating threat of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. Pyrrole derivatives represent a promising class of heterocyclic compounds, demonstrating a wide spectrum of biological activities, including antibacterial and antifungal effects.[1][2][3] This guide provides a comprehensive framework for researchers engaged in the synthesis and evaluation of 1-(p-tolyl)-1H-pyrrole analogs as potential antimicrobial agents. We detail a robust synthesis protocol, standardized methods for in vitro antibacterial and antifungal screening, and a critical protocol for assessing cytotoxicity to ensure the development of compounds with a favorable therapeutic index. The methodologies are designed to be self-validating through the inclusion of appropriate controls, and the underlying scientific principles for each experimental choice are thoroughly explained.

Section 1: Synthesis of 1-(p-tolyl)-1H-pyrrole Analogs

The foundation of any drug discovery program is the efficient and reproducible synthesis of the target compounds. The Paal-Knorr synthesis is a classic and highly effective method for constructing the pyrrole ring, involving the condensation of a 1,4-dicarbonyl compound with a primary amine.[4] This approach is versatile, allowing for the generation of a diverse library of analogs by varying both the dicarbonyl and amine starting materials.

Protocol 1: Synthesis of 2,5-Dimethyl-1-(p-tolyl)-1H-pyrrole

This protocol provides a specific example for synthesizing a model compound from the 1-(p-tolyl)-1H-pyrrole class. It is adapted from established solvent-free methods, which are environmentally friendly and often lead to high yields.[4]

Causality Behind Experimental Choices:

  • Solvent-Free Conditions: This approach minimizes waste and can accelerate reaction rates by increasing the concentration of reactants.

  • Catalyst: While some Paal-Knorr reactions proceed with heat alone, a mild acid catalyst (like the alumina mentioned in the source material) can facilitate the cyclization and dehydration steps, improving yield and reducing reaction time.[4]

  • Purification: Column chromatography is essential to remove unreacted starting materials and any side products, ensuring the purity of the final compound, which is critical for accurate biological evaluation.

Materials:

  • Acetonylacetone (2,5-hexanedione)

  • 4-Methylaniline (p-toluidine)

  • Catalyst (e.g., neutral alumina)

  • Ethyl acetate

  • n-Hexane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, magnetic stirrer with heating, and rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine acetonylacetone (1 mmol), 4-methylaniline (1 mmol), and a catalytic amount of neutral alumina (e.g., 40 mg).[4]

  • Reaction Execution: Heat the mixture to 60°C with vigorous stirring for approximately 45-60 minutes.[4] The reaction progress should be monitored by TLC, using a mixture of n-hexane and ethyl acetate as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

  • Work-up: After the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute the crude product with ethyl acetate.

  • Purification:

    • Filter the mixture to remove the catalyst.

    • Wash the organic solution with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

    • Purify the resulting crude oil or solid by flash column chromatography on silica gel, using a gradient of n-hexane and ethyl acetate to elute the pure product.

  • Characterization: Confirm the structure and purity of the final compound, 2,5-dimethyl-1-(p-tolyl)-1H-pyrrole, using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_synthesis Synthesis Workflow A 1. Combine Reactants (Acetonylacetone, 4-Methylaniline, Catalyst) B 2. Heat and Stir (60°C, 45-60 min) A->B C 3. Monitor by TLC B->C D 4. Reaction Work-up (Dilute, Wash, Dry) C->D Reaction Complete E 5. Purification (Column Chromatography) D->E F 6. Characterization (NMR, MS) E->F G Pure 1-(p-tolyl)-1H-pyrrole Analog F->G

Caption: Workflow for the synthesis and purification of 1-(p-tolyl)-1H-pyrrole analogs.

Section 2: In Vitro Antimicrobial Susceptibility Testing

Effective evaluation of novel compounds requires a tiered approach, beginning with qualitative screening to identify active compounds, followed by quantitative analysis to determine their potency.

Protocol 2: Preliminary Screening via Agar Well Diffusion

This method is a widely used, cost-effective preliminary test to assess the antimicrobial activity of compounds.[5][6] It relies on the diffusion of the test compound from a well through a solidified agar medium inoculated with a specific microorganism. The presence of a clear zone of inhibition around the well indicates antimicrobial activity.[7][8]

Step-by-Step Methodology:

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and pour into sterile Petri dishes.[9] Allow the agar to solidify completely.

  • Inoculum Preparation: Prepare a microbial suspension from a fresh culture (18-24 hours old) in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[8]

  • Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of the agar plates with the prepared microbial suspension to create a lawn culture.[7]

  • Well Creation: Aseptically punch wells (6-8 mm in diameter) into the inoculated agar plates using a sterile cork borer or a pipette tip.[7][10]

  • Compound Application: Prepare stock solutions of the test compounds (e.g., 1000 µg/mL) in a suitable solvent like DMSO.[11] Carefully add a fixed volume (e.g., 50-100 µL) of the test compound solution into each well.[8][10]

  • Controls:

    • Positive Control: Use a standard antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi) in one well.[11]

    • Negative Control: Use the solvent (e.g., DMSO) alone in another well to ensure it has no intrinsic antimicrobial activity.[11]

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-35°C for 48 hours for fungi.[9][11]

  • Result Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is the gold standard for determining the MIC, which is the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism.[12][13] This quantitative assay is crucial for comparing the potency of different compounds.

Step-by-Step Methodology:

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to wells 2 through 12.

  • Compound Dilution:

    • Dissolve the test compound in broth to achieve twice the highest desired starting concentration.[14]

    • Add 100 µL of this solution to well 1.

    • Transfer 50 µL from well 1 to well 2, mixing thoroughly. This creates a 2-fold serial dilution.

    • Continue this serial dilution process from well 2 to well 10. Discard the final 50 µL from well 10.

  • Controls:

    • Well 11 (Growth Control): Add 50 µL of broth. This well will receive the inoculum but no compound.

    • Well 12 (Sterility Control): Add 100 µL of broth only. This well will not be inoculated.[15]

  • Inoculum Preparation: Dilute the 0.5 McFarland standard suspension in broth so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[11]

  • Inoculation: Add 50 µL of the final diluted inoculum to wells 1 through 11. Do not add inoculum to well 12.[15] The final volume in each test well is now 100 µL.

  • Incubation: Cover the plate and incubate under the same conditions as the agar diffusion assay (37°C for 24h for bacteria, 28-35°C for 48h for fungi).[11]

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth (no turbidity) is observed.[16]

G cluster_screening Antimicrobial Screening Workflows cluster_diffusion Agar Well Diffusion (Qualitative) cluster_dilution Broth Microdilution (Quantitative) A1 Inoculate Agar Plate A2 Create Wells A1->A2 A3 Add Compound A2->A3 A4 Incubate A3->A4 A5 Measure Zone of Inhibition A4->A5 B1 Serial Dilution in 96-Well Plate B2 Add Standardized Inoculum B1->B2 B3 Incubate B2->B3 B4 Observe for Turbidity B3->B4 B5 Determine MIC Value B4->B5

Caption: Comparison of qualitative (diffusion) and quantitative (dilution) antimicrobial screening methods.

Section 3: Data Interpretation and Presentation

Clear and standardized data presentation is vital for comparing results. For 1-(p-tolyl)-1H-pyrrole analogs, MIC values should be tabulated against a panel of relevant bacterial and fungal strains.

Compound IDS. aureus (ATCC 29213)E. coli (ATCC 25922)C. albicans (ATCC 90028)A. fumigatus (ATCC 204305)
Analog-01 8 µg/mL32 µg/mL16 µg/mL>64 µg/mL
Analog-02 4 µg/mL16 µg/mL8 µg/mL32 µg/mL
Ciprofloxacin 1 µg/mL0.25 µg/mLN/AN/A
Amphotericin B N/AN/A0.5 µg/mL1 µg/mL
Table 1: Example MIC data for hypothetical 1-(p-tolyl)-1H-pyrrole analogs compared to standard drugs. N/A indicates "Not Applicable".

Section 4: Advanced Protocol - Cytotoxicity Assessment

A promising antimicrobial compound must be effective against pathogens while exhibiting minimal toxicity to host cells.[17] Cytotoxicity assays are therefore a critical step in the drug development pipeline to assess the safety profile of lead compounds.[18] The resazurin-based assay is a common method that measures cell viability through metabolic activity.

Rationale: Viable, metabolically active cells reduce the blue, non-fluorescent resazurin dye to the pink, highly fluorescent resorufin. The amount of fluorescence is directly proportional to the number of living cells, allowing for a quantitative assessment of compound-induced cytotoxicity.[17]

Protocol 4: Mammalian Cell Cytotoxicity Assay (Resazurin-based)

Materials:

  • Mammalian cell line (e.g., Vero E6, A549, or HEK293)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Sterile 96-well flat-bottom cell culture plates

  • Test compounds and a positive control (e.g., Triton X-100)

Step-by-Step Methodology:

  • Cell Seeding: Culture cells to ~80% confluency. Harvest the cells using trypsin and seed them into a 96-well plate at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.

  • Incubation: Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow cells to attach.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells for a vehicle control (medium with solvent) and a positive control for cytotoxicity (e.g., 1% Triton X-100).[18]

  • Incubation: Incubate the treated plates for another 24-48 hours.

  • Viability Assessment:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours, protected from light.

    • Measure the fluorescence using a plate reader (Excitation ~560 nm, Emission ~590 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).

G cluster_cytotoxicity Resazurin Assay Principle Resazurin Resazurin (Blue, Non-fluorescent) ViableCell Metabolically Active (Viable) Cell Resazurin->ViableCell DeadCell Dead Cell Resazurin->DeadCell Resorufin Resorufin (Pink, Fluorescent) ViableCell->Resorufin Reduction DeadCell->Resazurin No Reaction

Caption: Principle of the resazurin-based cell viability assay.

Conclusion

The protocols outlined in this guide provide a systematic and robust pathway for the synthesis and evaluation of 1-(p-tolyl)-1H-pyrrole analogs as potential antimicrobial agents. By following this workflow—from synthesis and initial screening to quantitative MIC determination and crucial cytotoxicity assessment—researchers can efficiently identify promising lead compounds. This structured approach, grounded in established scientific principles, is essential for advancing the discovery of new therapeutics to combat the growing challenge of infectious diseases.

References

  • ACG Publications. (2021, June 7). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and antimicrobial activity of some new pyrrole derivatives. Der Pharma Chemica, 4(4), 210-218. Retrieved from [Link]

  • Idhayadhulla, A., et al. (2011). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Journal of the Mexican Chemical Society, 55(4), 219-223. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Retrieved from [Link]

  • MDPI. (n.d.). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis of 1-tosyl-1H-pyrrole. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2021). Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. Future Medicinal Chemistry, 13(19), 1715-1731. Retrieved from [Link]

  • Jamal Abdul Nasser, A., et al. (2011). Synthesis of some new pyrrole derivatives and their antimicrobial activity. Der Pharma Chemica, 3(4), 210-218. Retrieved from [Link]

  • Rentería-Gómez, A., et al. (2022). Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. Molecules, 27(23), 8511. Retrieved from [Link]

  • DR-NTU, Nanyang Technological University. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • Hancock Lab, University of British Columbia. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Retrieved from [Link]

  • YouTube. (2017, November 15). Determination of MIC by Broth Dilution Method. Retrieved from [Link]

  • LinkedIn. (2023, November 3). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. Retrieved from [Link]

  • Microbe Online. (2013, November 15). Broth Dilution Method for MIC Determination. Retrieved from [Link]

  • University of Cincinnati. (n.d.). Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • YouTube. (2022, August 2). Antimicrobial Activity and Cell Cytotoxicity Testing | Protocol Preview. Retrieved from [Link]

  • YouTube. (2020, November 1). Agar well diffusion assay. Retrieved from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]

  • iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]

  • MDPI. (2023, December 6). Efficient Synthesis of Pyrrole Disulfides Catalyzed by Lipase in Ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Retrieved from [Link]

  • AKJournals. (2024, April 22). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations in. Retrieved from [Link]

  • YouTube. (2022, August 4). Broth Microdilution Screening Method: Detect New Antifungal Compounds l Protocol Preview. Retrieved from [Link]

  • MDPI. (n.d.). A New Trichlorinated Xanthone and Compounds Isolated from Cladonia skottsbergii with Antimicrobial Properties. Retrieved from [Link]

  • International Journal of Chemical and Environmental Engineering. (2013, September 18). WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. Retrieved from [Link]

Sources

Application Notes and Protocols for the Design and Implementation of 1-(p-tolyl)-1H-pyrrole Derivatives as Hole-Transporting Materials

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1] A critical component underpinning this success is the hole-transporting material (HTM), which is pivotal for efficient extraction and transport of photogenerated holes from the perovskite absorber layer to the electrode. While the spiro-OMeTAD molecule has been the benchmark HTM, its complex synthesis and high cost necessitate the development of viable alternatives.

This document provides a comprehensive guide for the design, synthesis, characterization, and implementation of a promising class of HTMs: 1-(p-tolyl)-1H-pyrrole derivatives. These materials offer the potential for simplified synthesis, tunable electronic properties, and excellent performance in PSCs. We will delve into the scientific rationale behind their design, provide detailed, field-proven protocols for their synthesis and application, and present representative data to guide researchers in this exciting area of materials science.

Rationale for the Design of 1-(p-tolyl)-1H-pyrrole HTMs

The molecular architecture of an HTM is intrinsically linked to its performance. The 1-(p-tolyl)-1H-pyrrole core has been selected for several key reasons:

  • Electron-Rich Core: The pyrrole ring is an electron-rich aromatic heterocycle that facilitates hole transport.

  • Tunable Energetics: The p-tolyl group at the N1 position of the pyrrole ring can be readily modified to fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This is crucial for achieving optimal energy level alignment with the valence band of the perovskite absorber, thereby ensuring efficient hole extraction.

  • Morphological Stability: The non-planar structure imparted by the p-tolyl group can help to prevent crystallization and promote the formation of amorphous, uniform thin films, which is essential for preventing short circuits and ensuring good interfacial contact.

  • Synthetic Accessibility: The synthesis of 1-(p-tolyl)-1H-pyrrole derivatives can be achieved through straightforward and cost-effective synthetic routes, such as the Paal-Knorr synthesis or Suzuki-Miyaura cross-coupling reactions.

A representative structure of a 1-(p-tolyl)-1H-pyrrole-based HTM is presented below. The peripheral triarylamine moieties are common in HTM design as they contribute to the hole-transporting properties and morphological stability.

Caption: Representative molecular structure of a 1-(p-tolyl)-1H-pyrrole derivative HTM.

Synthesis Protocol: A Representative Example

The following is a representative protocol for the synthesis of a 1-(p-tolyl)-1H-pyrrole derivative, herein designated as PTP-HTM . This protocol is based on established synthetic methodologies such as the Paal-Knorr pyrrole synthesis followed by a Suzuki-Miyaura cross-coupling reaction.

2.1. Step 1: Synthesis of 1-(p-tolyl)-1H-pyrrole

Sources

Application Note: A Comprehensive Guide to the Vilsmeier-Haack Formylation of 1-(p-tolyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed experimental protocol for the Vilsmeier-Haack formylation of 1-(p-tolyl)-1H-pyrrole, yielding 2-formyl-1-(p-tolyl)-1H-pyrrole. This guide is intended for researchers, scientists, and professionals in drug development and organic synthesis. It offers an in-depth exploration of the reaction mechanism, a step-by-step experimental procedure, safety considerations, and methods for product purification and characterization. The protocol is designed to be a self-validating system, with explanations for key experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Introduction: The Significance of Formylated Pyrroles

Pyrrole, a fundamental five-membered aromatic heterocycle, and its derivatives are cornerstone building blocks in medicinal chemistry and materials science. The introduction of a formyl group onto the pyrrole ring, particularly at the C-2 position, provides a versatile chemical handle for further synthetic transformations. These 2-formylpyrroles are critical precursors for the synthesis of a wide array of more complex molecules, including porphyrins, and various pharmacologically active agents.[1] The Vilsmeier-Haack reaction stands as a powerful and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] It offers a mild and efficient route to introduce an aldehyde functionality, making it a preferred choice over other formylation techniques that may require harsher conditions or less accessible reagents.[2]

This application note specifically details the formylation of 1-(p-tolyl)-1H-pyrrole, an N-aryl substituted pyrrole. The presence of the p-tolyl group influences the electronic properties and reactivity of the pyrrole ring, making a well-defined protocol essential for achieving high yields and purity.

The Vilsmeier-Haack Reaction: A Mechanistic Overview

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism.[4] The first stage involves the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.[4][5] This is generated in situ from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with an activating agent such as phosphorus oxychloride (POCl₃).[4][5]

The second stage is the electrophilic aromatic substitution of the electron-rich pyrrole ring by the Vilsmeier reagent.[2] The pyrrole nitrogen's lone pair of electrons significantly increases the electron density of the ring, particularly at the C-2 and C-5 positions, rendering it highly susceptible to electrophilic attack.[4] The reaction preferentially occurs at the C-2 position due to the greater stabilization of the cationic intermediate.[4] Subsequent hydrolysis of the resulting iminium salt during aqueous workup yields the desired 2-formylpyrrole.[5]

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation of Pyrrole DMF DMF Adduct Initial Adduct DMF->Adduct + POCl3 POCl3 POCl3 Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) Adduct->Vilsmeier_Reagent - OPOCl2⁻ Intermediate Cationic Intermediate Pyrrole 1-(p-tolyl)-1H-pyrrole Pyrrole->Intermediate + Vilsmeier Reagent Iminium_Salt Iminium Salt Intermediate->Iminium_Salt - H⁺ Product 2-formyl-1-(p-tolyl)-1H-pyrrole Iminium_Salt->Product Hydrolysis (H₂O)

Caption: The Vilsmeier-Haack reaction mechanism.

Experimental Protocol

This protocol is designed for the synthesis of 2-formyl-1-(p-tolyl)-1H-pyrrole on a laboratory scale. All operations involving phosphorus oxychloride and anhydrous solvents should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialGradeSupplierComments
1-(p-tolyl)-1H-pyrrole≥98%Commercially Available---
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableStore over molecular sieves.
Phosphorus oxychloride (POCl₃)≥99%Commercially AvailableHighly corrosive and water-reactive. Handle with extreme care.[6][7]
Dichloromethane (DCM)Anhydrous, ≥99.8%Commercially Available---
Sodium acetateAnhydrous, ≥99%Commercially Available---
Saturated sodium bicarbonate solution---Prepared in-house---
Brine (Saturated NaCl solution)---Prepared in-house---
Anhydrous magnesium sulfate (MgSO₄)---Commercially Available---
Ethyl acetateACS GradeCommercially AvailableFor chromatography.
HexanesACS GradeCommercially AvailableFor chromatography.
Equipment
  • Three-neck round-bottom flask (250 mL) equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Ice-water bath.

  • Heating mantle with a temperature controller.

  • Rotary evaporator.

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel).

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄).

  • Flash chromatography setup.

Step-by-Step Procedure

Vilsmeier Reagent Formation and Formylation:

  • Reaction Setup: Assemble the three-neck round-bottom flask under a nitrogen atmosphere. Add anhydrous N,N-dimethylformamide (DMF, 2.0 equiv.) to the flask.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, 1.2 equiv.) dropwise to the cooled DMF via the dropping funnel over 15-20 minutes. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is an exothermic process.

  • Vilsmeier Reagent Formation: After the addition is complete, stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Substrate Addition: Dissolve 1-(p-tolyl)-1H-pyrrole (1.0 equiv.) in anhydrous dichloromethane (DCM). Add this solution to the Vilsmeier reagent mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 40 °C for DCM) and monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

Work-up and Purification:

  • Quenching: After the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium acetate. This step hydrolyzes the intermediate iminium salt and should be performed cautiously.

  • Neutralization: Stir the mixture vigorously until all the ice has melted. Neutralize the mixture to a pH of 7-8 by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagent_Prep Prepare Vilsmeier Reagent (DMF + POCl₃) at 0°C Substrate_Add Add 1-(p-tolyl)-1H-pyrrole in DCM Reagent_Prep->Substrate_Add Reflux Reflux and Monitor by TLC Substrate_Add->Reflux Quench Quench with Ice/Sodium Acetate Reflux->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with DCM Neutralize->Extract Wash_Dry Wash with Brine & Dry (MgSO₄) Extract->Wash_Dry Concentrate Concentrate in vacuo Wash_Dry->Concentrate Chromatography Flash Column Chromatography Concentrate->Chromatography Product Pure 2-formyl-1-(p-tolyl)-1H-pyrrole Chromatography->Product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Safety Precautions

  • Phosphorus oxychloride (POCl₃): This reagent is highly toxic, corrosive, and reacts violently with water.[7][8] It can cause severe burns to the skin and eyes and is fatal if inhaled.[6] Always handle POCl₃ in a chemical fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, a face shield, and a lab coat.[9] Ensure a supply of an appropriate quenching agent (e.g., dry sand) is readily available.

  • N,N-Dimethylformamide (DMF): DMF is a potential teratogen and is readily absorbed through the skin. Avoid direct contact and inhalation.

  • Dichloromethane (DCM): DCM is a volatile and suspected carcinogen. Handle it in a well-ventilated area.

  • General Precautions: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent the reaction of POCl₃ with atmospheric moisture.[10] The quenching step is highly exothermic and may release HCl gas; therefore, it must be performed slowly and with adequate cooling.[10]

Characterization of 2-formyl-1-(p-tolyl)-1H-pyrrole

The purified product should be characterized to confirm its identity and purity.

  • Appearance: Typically a pale yellow solid or oil.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect characteristic signals for the aldehyde proton (singlet, ~9.5 ppm), the pyrrole ring protons, and the tolyl group protons.

    • ¹³C NMR: Expect a signal for the aldehyde carbonyl carbon (~180 ppm) in addition to the signals for the pyrrole and tolyl ring carbons.

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the aldehyde carbonyl stretch should be observed around 1660-1680 cm⁻¹.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the mass of the product should be observed.

Troubleshooting and Field-Proven Insights

  • Low Yield:

    • Moisture Contamination: Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere. Anhydrous solvents are crucial.[10]

    • Incomplete Reaction: Monitor the reaction closely by TLC. If the starting material is still present after the standard reaction time, the reflux period can be extended.

    • Inefficient Quenching/Work-up: Ensure the pH is properly adjusted during neutralization to facilitate efficient extraction of the product into the organic phase.

  • Formation of Byproducts:

    • Di-formylation: While formylation at the C-2 position is strongly favored, prolonged reaction times or excess Vilsmeier reagent can potentially lead to di-formylation. Careful control of stoichiometry and reaction time is important.

  • Purification Challenges:

    • If the product is an oil, it may co-elute with residual DMF during chromatography. A thorough aqueous work-up is essential to remove the majority of the DMF before purification.

Conclusion

The Vilsmeier-Haack reaction is a robust and reliable method for the synthesis of 2-formyl-1-(p-tolyl)-1H-pyrrole. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can achieve high yields of the desired product. The resulting formylated pyrrole is a valuable intermediate for the development of novel compounds in the pharmaceutical and materials science fields.

References

  • Kim, M. J., Gaube, S. M., Beh, M. H. R., Smith, C. D., & Thompson, A. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(57), 33263–33270. Available at: [Link]

  • Rajput, P. S., & Khan, A. A. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(1), 25-43. Available at: [Link]

  • Brückner, R. (2018). Synthesis of the 2-formylpyrrole spiroketal pollenopyrroside A and structural elucidation of xylapyrroside A, shensongine A and capparisine B. Organic & Biomolecular Chemistry, 16(30), 5489-5497. Available at: [Link]

  • Brimble, M. A., & Furkert, D. P. (2018). 2-Formylpyrrole natural products: origin, structural diversity, bioactivity and synthesis. Natural Product Reports, 35(8), 759-778. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Al-Hamdan, A. A. (2022). Synthesis and Characterisation of Poly(2-Formylpyrrole) (PFPy) by Acids Catalysis and Study of Its Particles' Size. Nanosistemi, Nanomateriali, Nanotehnologii, 20(1), 195-205. Available at: [Link]

  • Ak, M., & Turaç, E. (2011). Synthesis and characterization of poly{2-[3-(1H-pyrrol-2-yl)phenyl]-1H-pyrrole} and its copolymer with EDOT. Russian Journal of General Chemistry, 81(12), 2510-2516. Available at: [Link]

  • ResearchGate. (n.d.). Vilsmeier–Haack formylation of pyrrole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • RSC Advances. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. Available at: [Link]

  • Al-Hamdan, A., et al. (2021). Synthesis, Characterization, and Kinetic Study of Poly(2-formyl pyrrole). ResearchGate. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: PHOSPHORUS OXYCHLORIDE. Available at: [Link]

  • Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reactions for C1-Deuterated Formylation of Indoles. Retrieved from [Link]

  • Chemistry Duniya. (2023, March 18). Vilsmeier Haack Reaction with Pyrolle,Furan and Thiophene | Heterocyclic Compound | Must Watch [Video]. YouTube. Available at: [Link]

  • Al-Zaydi, K. M. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxy-3H-indol-2-yl)-3-(1H-pyrazol-4-yl)acrylonitrile and related compounds. Journal of the Saudi Chemical Society, 17(3), 297-303. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

Sources

Suzuki coupling reactions with halogenated 1-(4-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Suzuki-Miyaura Coupling Reactions with Halogenated 1-(4-methylphenyl)-1H-pyrrole

Introduction: The Strategic Importance of Substituted Pyrroles

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organohalide with an organoboron compound, has transformed the synthesis of biaryls, a structural motif central to numerous fields.[1][3][4]

Within this context, aryl-substituted pyrroles are of paramount importance. These heterocycles are privileged scaffolds in medicinal chemistry, forming the core of a wide array of pharmacologically active agents, and are integral to the design of advanced organic materials.[5][6] The ability to precisely functionalize the pyrrole ring via C-C bond formation is therefore a critical capability for researchers in drug discovery and materials science.

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It provides a detailed exploration of the Suzuki-Miyaura coupling as applied to halogenated this compound substrates. Moving beyond a simple recitation of steps, this guide elucidates the mechanistic principles that govern experimental choices, offers validated protocols for iodo-, bromo-, and chloro-substituted pyrroles, and provides field-proven insights for troubleshooting common challenges.

Mechanistic Causality: Understanding the "Why" Behind the Protocol

A successful Suzuki-Miyaura coupling is not merely the result of mixing reagents; it is an orchestrated interplay of catalyst, substrate, base, and solvent. The reaction's efficiency is dictated by the kinetics of its three core mechanistic steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][7][8]

The catalytic cycle begins with the oxidative addition of the halogenated pyrrole to a palladium(0) complex. This is often the rate-determining step, and its facility is highly dependent on the carbon-halogen bond strength.[7] The reactivity trend is I > Br >> Cl , a fundamental principle that dictates the stringency of the conditions required for each substrate.[9]

Following this, transmetalation occurs, where the organic group from the boronic acid is transferred to the palladium(II) complex. This step is critically dependent on the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate species (R-B(OH)₃⁻) that readily transfers its organic moiety to the palladium center.[1][10][11] The final step, reductive elimination, forms the desired C-C bond, yielding the biaryl product and regenerating the active Pd(0) catalyst.[2]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0:e->OA:w PdII_A Pyr-Pd(II)L₂-X OA:e->PdII_A:w TM Transmetalation PdII_A:s->TM:n PdII_B Pyr-Pd(II)L₂-R' TM:s->PdII_B:n RE Reductive Elimination PdII_B:e->RE:w RE:s->Pd0:n Regeneration Product Pyrrole-R' (Product) RE:e->Product:w PyrX Pyrrole-X (Ar-X) PyrX->OA ArBOH Ar'-B(OH)₂ + Base ArBOH->TM

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Experimental Design and Protocols

The following protocols are designed as robust starting points. Researchers should note that optimization may be necessary based on the specific boronic acid partner used.

General Laboratory Setup and Considerations
  • Inert Atmosphere: All Suzuki coupling reactions must be performed under an inert atmosphere (e.g., Nitrogen or Argon) to prevent the oxidation and deactivation of the Pd(0) catalyst. This is achieved by using Schlenk line techniques or a glovebox.[12]

  • Solvent Degassing: Solvents must be thoroughly degassed before use to remove dissolved oxygen. This can be done by bubbling an inert gas through the solvent for 15-30 minutes or by several freeze-pump-thaw cycles.[13]

  • Reagent Quality: The purity of the boronic acid, base, and catalyst is crucial. Use fresh, high-purity reagents for best results.

Experimental_Workflow start Start reagents 1. Add Solids to Flask (Pyrrole-X, Boronic Acid, Base, Catalyst) start->reagents inert 2. Seal & Purge with Inert Gas (e.g., Argon, 10-15 min) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat to Target Temperature with Vigorous Stirring solvent->reaction monitor 5. Monitor Reaction Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 6. Cool, Quench & Extract monitor->workup Reaction Complete purify 7. Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki coupling.
Protocol 1: Coupling with 2-Iodo-1-(4-methylphenyl)-1H-pyrrole

The high reactivity of the C-I bond allows for the use of standard, widely available catalyst systems and milder reaction conditions.

Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 2-iodo-1-(4-methylphenyl)-1H-pyrrole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%).

  • Inerting: Seal the flask with a septum and cycle between vacuum and argon three times.

  • Solvent Addition: Add degassed 1,2-dimethoxyethane (DME) and water (4:1 v/v) to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.[14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude product via flash column chromatography on silica gel.

Protocol 2: Coupling with 2-Bromo-1-(4-methylphenyl)-1H-pyrrole

The stronger C-Br bond necessitates a more active catalyst system and often a stronger base to achieve efficient coupling.

Methodology:

  • Preparation: To a flame-dried Schlenk flask, add 2-bromo-1-(4-methylphenyl)-1H-pyrrole (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and cesium carbonate (Cs₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (2-4 mol%).

  • Inerting: Seal the flask and thoroughly purge with argon.

  • Solvent Addition: Add degassed dioxane and water (4:1 v/v) to achieve a substrate concentration of ~0.1 M.[5]

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress. Reactions are typically complete within 4-12 hours.

  • Work-up: Follow the work-up procedure as described in Protocol 1.[13]

  • Purification: Purify the crude product via flash column chromatography.

Protocol 3: Coupling with 2-Chloro-1-(4-methylphenyl)-1H-pyrrole

The inertness of the C-Cl bond presents the greatest challenge, requiring highly active, specialized catalyst systems designed to facilitate the difficult oxidative addition step.[16]

Methodology:

  • Preparation: In a glovebox or using strict Schlenk techniques, add 2-chloro-1-(4-methylphenyl)-1H-pyrrole (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.) to an oven-dried vial or flask.

  • Catalyst Addition: Add a pre-catalyst such as Palladium(II) acetate (Pd(OAc)₂, 2 mol%) and a specialized bulky phosphine ligand like SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 4 mol%).[17]

  • Inerting: Seal the vessel and remove from the glovebox (if used).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane to achieve a substrate concentration of ~0.1 M.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring.

  • Monitoring: These reactions may require longer times (12-24 hours). Monitor carefully.

  • Work-up: Follow the work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product via flash column chromatography.

Comparative Summary of Reaction Parameters
ParameterIodo-PyrroleBromo-PyrroleChloro-PyrroleRationale
Reactivity HighMediumLowBased on C-X bond strength for oxidative addition.[9]
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(OAc)₂ / SPhosIncreasing catalyst activity needed for less reactive halides.[17][18]
Base K₂CO₃, Na₂CO₃Cs₂CO₃, K₃PO₄K₃PO₄Stronger bases facilitate boronate formation and transmetalation.[5]
Solvent DME/H₂ODioxane/H₂OToluene, DioxaneChoice depends on temperature requirements and catalyst stability.
Temperature 80-90 °C90-100 °C100-110 °CHigher energy input required to overcome activation barrier.
Typical Time 2-6 h4-12 h12-24 hReflects the relative rates of the oxidative addition step.

Troubleshooting and Field-Proven Insights

Even with robust protocols, challenges can arise. Below are common issues and scientifically grounded solutions.

  • Issue 1: Dehalogenation Side Product

    • Observation: Mass spectrometry or NMR analysis shows the starting material has been converted to this compound instead of the coupled product.

    • Causality: This side reaction, known as proto-dehalogenation, can occur, particularly with electron-rich heterocycles. It can be promoted by trace amounts of water or acid, or via a competing catalytic pathway where a palladium-hydride species is formed.[8][16] The N-H of unprotected pyrroles is a known source of this issue, though the N-aryl group in the title compound mitigates this significantly.[6]

    • Solution: Ensure the use of thoroughly dried solvents and reagents. Screen alternative bases; sometimes a milder base like potassium fluoride (KF) can suppress this pathway.[10]

  • Issue 2: Catalyst Inhibition or Decomposition

    • Observation: The reaction stalls before completion, or turns black, indicating the formation of palladium black (inactive Pd metal).

    • Causality: The lone pair of electrons on the pyrrole nitrogen can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[16][19] This is a common challenge with nitrogen-containing heterocycles. At high temperatures, catalyst decomposition can also accelerate.

    • Solution: For challenging substrates (especially chlorides), the use of bulky, electron-rich phosphine ligands (like SPhos) is critical. The steric bulk of the ligand prevents the pyrrole nitrogen from binding to the palladium center, preserving the catalyst's activity.[17][20]

  • Issue 3: Low Yield with Sterically Hindered Boronic Acids

    • Observation: The reaction works well with phenylboronic acid but gives poor yields with an ortho-substituted boronic acid (e.g., 2-methylphenylboronic acid).

    • Causality: Steric hindrance can slow down both the transmetalation and the final reductive elimination steps.[3]

    • Solution: Switch to a more active catalyst system, such as those recommended for chloro-pyrroles, even if you are using a bromo-pyrrole. Increasing the temperature or reaction time may also be necessary. Using a stronger base like K₃PO₄ can sometimes accelerate the transmetalation of hindered boronic acids.

Conclusion

The Suzuki-Miyaura coupling of halogenated 1-(4-methylphenyl)-1H-pyrroles is a highly effective method for synthesizing complex, value-added molecules for pharmaceutical and materials science applications. Success hinges on a rational approach to experimental design, where the choice of catalyst, base, and conditions is deliberately tailored to the reactivity of the specific carbon-halogen bond. By understanding the underlying mechanistic principles and anticipating potential side reactions, researchers can effectively troubleshoot and optimize these powerful transformations, accelerating the pace of discovery and innovation.

References

  • Suzuki Coupling - Organic Chemistry Portal. [Link]

  • Yin, J., et al. (2018). An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles . Molecules, 23(11), 2933. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. [Link]

  • Suzuki reaction - Wikipedia. [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]

  • Hudson, A. S., et al. (2009). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates . Molecules, 14(9), 3247-3255. [Link]

  • Molander, G. A., et al. (2012). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters . Organic Letters, 14(15), 3858–3861. [Link]

  • Martínez-Estévez, M., et al. (2015). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction . Journal of the American Chemical Society, 137(15), 5124-5135. [Link]

  • Ismayil, A. K., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 7(10), 6486-6497. [Link]

  • Chen, J., et al. (2013). Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water . RSC Advances, 3(38), 17157-17163. [Link]

  • Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds . Journal of the American Chemical Society, 122(46), 11550-11551. [Link]

  • Barder, T. E., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure . Journal of the American Chemical Society, 127(13), 4685-4696. [Link]

  • García-Vázquez, C., et al. (2019). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students . Educación Química, 30(2), 57-66. [Link]

  • Al-Masoudi, N. A., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents . Journal of the Iranian Chemical Society, 19, 2197–2208. [Link]

  • Wang, Y., et al. (2019). Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids . Angewandte Chemie International Edition, 58(42), 15029-15033. [Link]

  • Biaryl synthesis by C-C coupling - Organic Chemistry Portal. [Link]

  • Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes . Chemical Reviews, 106(11), 4568-4644. [Link]

  • Migliorini, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules, 19(6), 7899-7912. [Link]

  • Migliorini, A., et al. (2014). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles . Molecules, 19(6), 7899-7912. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations . Angewandte Chemie International Edition, 47(26), 4834-4866. [Link]

  • Ismayil, A. K., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes . Chemical Science, 7, 6486-6497. [Link]

  • Synthesis of 2-Arylpyrroles by Suzuki-Miyaura Cross-Coupling Reaction | Request PDF. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Palladium-catalyzed Cross-Coupling of Sterically Demanding Boronic Acids With α-bromocarbonyl Compounds . Chemistry—A European Journal, 10(23), 6040-6047. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles . Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction . Chemical Society Reviews, 43(1), 412-443. [Link]

  • Molander, G. A., et al. (2010). Palladium-catalyzed, direct boronic acid synthesis from aryl chlorides: a simplified route to diverse boronate ester derivatives . Journal of the American Chemical Society, 132(50), 17701-17703. [Link]

  • Viciosa, M., et al. (2011). Abnormal N-heterocyclic carbene palladium complex: living catalyst for activation of aryl chlorides in Suzuki–Miyaura cross coupling . Chemical Communications, 47(37), 10449-10451. [Link]

  • Zhang, Y., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters . RSC Advances, 14(35), 25301-25305. [Link]

  • Molander, G. A., et al. (2014). Accessing 2-(hetero)arylmethyl-, -allyl-, and -propargyl-2,1-borazaronaphthalenes: palladium-catalyzed cross-couplings of 2-(chloromethyl)-2,1-borazaronaphthalenes . Organic Letters, 16(22), 6024-6027. [Link]

  • Suzuki coupling of 5-iodovanillin with 4-methylphenylboronic acid experiment. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 1-(p-tolyl)-1H-pyrrole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The synthesis of N-aryl pyrroles, such as 1-(p-tolyl)-1H-pyrrole, is a critical step in the development of novel pharmaceuticals and advanced materials.[1][2] These scaffolds are prevalent in numerous biologically active compounds. However, researchers frequently encounter challenges in achieving high yields and purity, stemming from suboptimal reaction conditions, catalyst choice, and side-product formation. This guide provides in-depth, field-proven insights into troubleshooting and optimizing the synthesis, primarily focusing on the robust and widely-used Paal-Knorr reaction.

Part 1: Foundational Principles - The Paal-Knorr Synthesis

The most direct and common method for synthesizing 1-(p-tolyl)-1H-pyrrole is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[3][4] For this specific target molecule, the reactants are 2,5-hexanedione and p-toluidine .

The reaction is typically acid-catalyzed and proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring.[3] Understanding this mechanism is crucial for effective troubleshooting, as each step is influenced by specific reaction parameters.

Paal_Knorr_Mechanism reactants 2,5-Hexanedione + p-Toluidine protonation Carbonyl Protonation reactants->protonation H⁺ (Catalyst) attack1 Nucleophilic Attack (Amine on Carbonyl) protonation->attack1 hemiaminal Hemiaminal Intermediate attack1->hemiaminal cyclization Intramolecular Attack (Amine on 2nd Carbonyl) hemiaminal->cyclization cyclic_intermediate 2,5-Dihydroxy- tetrahydropyrrole Derivative cyclization->cyclic_intermediate dehydration Double Dehydration cyclic_intermediate->dehydration product 1-(p-tolyl)-1H-pyrrole dehydration->product

Figure 1: General mechanism of the Paal-Knorr pyrrole synthesis.

Part 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis of 1-(p-tolyl)-1H-pyrrole.

Q1: My reaction yield is consistently low (<50%). What are the primary factors to investigate?

Low yield is the most frequent complaint and can stem from several sources. A systematic approach is essential for diagnosis.

Answer: The primary causes for low yields are typically related to catalyst inefficiency, improper reaction conditions, or reactant quality.

  • Catalyst Choice and Concentration: The reaction is acid-catalyzed, but the type and strength of the acid are critical.[5]

    • Overly Strong Acids (pH < 3): Using strong mineral acids like HCl or H₂SO₄ can favor the formation of furan byproducts over the desired pyrrole.[5]

    • Weak Acids: A weak acid like acetic acid is often sufficient to accelerate the reaction without promoting side reactions.[5]

    • Modern Catalysts: Consider using solid acid catalysts like silica sulfuric acid or cation exchange resins (e.g., Amberlite IR-120), which can improve yields, simplify workup, and are often recyclable.[6] Some protocols have demonstrated excellent yields (over 90%) using these catalysts, sometimes under solvent-free conditions.[6]

  • Reaction Temperature and Time:

    • Traditional methods often involve prolonged heating, which can degrade sensitive starting materials or the final product.[6]

    • Monitor the reaction by TLC. If the reaction stalls, a modest increase in temperature or extended reaction time may be necessary. However, if product degradation is observed (indicated by darkening of the reaction mixture), reducing the temperature is advised.

  • Solvent Selection: While some modern procedures are solvent-free, the choice of solvent can significantly impact reaction kinetics and yield.[7] Ethanol, dioxane, and water are commonly used. Water, in particular, is an environmentally friendly option and can be effective, especially with certain catalysts like iron(III) chloride.[8]

  • Stoichiometry: Ensure the molar ratio of reactants is optimal. A slight excess of the 1,4-dicarbonyl compound (2,5-hexanedione) may be beneficial to drive the reaction to completion.[9] One study found a 1:1.2 molar ratio of aniline to acetonylacetone to be optimal, achieving a 96% yield.[9]

Troubleshooting_Yield start Low Yield (<50%) cause1 Suboptimal Catalyst start->cause1 cause2 Incorrect Conditions start->cause2 cause3 Poor Reactant Quality start->cause3 sol1a pH too low (Furan formation) cause1->sol1a sol1b Inefficient acid cause1->sol1b sol2a Temp. too high/low cause2->sol2a sol2b Incorrect solvent cause2->sol2b sol3a Impure 2,5-hexanedione cause3->sol3a fix1a Use weak acid (e.g., AcOH) Maintain pH > 4 sol1a->fix1a fix1b Try heterogeneous catalyst (e.g., Silica Sulfuric Acid) sol1b->fix1b fix2a Monitor by TLC Adjust temp accordingly sol2a->fix2a fix2b Test alternative solvents (Ethanol, Dioxane, Water) sol2b->fix2b fix3a Purify starting material (Distillation) sol3a->fix3a

Figure 2: Troubleshooting logic for low reaction yield.

Q2: My NMR analysis shows a significant byproduct. How can I identify and prevent it?

Answer: The most common byproduct in a Paal-Knorr pyrrole synthesis is the corresponding furan, 2,5-dimethylfuran, formed when the 1,4-dicarbonyl self-condenses.

  • Cause: This side reaction is heavily favored under strongly acidic conditions (pH < 3).[5] The mechanism involves the protonation of one carbonyl, which is then attacked by the enol of the other carbonyl, leading to cyclization and dehydration.[3]

  • Prevention:

    • pH Control: The most effective preventative measure is to maintain neutral or weakly acidic conditions.[5] Using a buffer system or a weak acid like acetic acid is highly recommended.

    • Catalyst Choice: Avoid strong Brønsted acids. Lewis acids or heterogeneous catalysts are less likely to promote furan formation.

    • Reaction Conditions: Running the reaction under milder conditions (e.g., room temperature) can also disfavor the furan formation pathway, which often has a higher activation energy.

Q3: The reaction stalls and does not proceed to completion, even after extended time. What should I do?

Answer: A stalled reaction typically points to issues with reactant nucleophilicity, catalyst deactivation, or insufficient energy input.

  • Amine Nucleophilicity: While p-toluidine is a reasonably good nucleophile, electron-withdrawing groups on the aniline ring can decrease its reactivity. Although not an issue for p-toluidine, this is a key consideration for other substituted anilines.[10]

  • Catalyst Deactivation: The catalyst can be consumed by side reactions or neutralized by basic impurities in the starting materials or solvent. Consider adding a fresh aliquot of the catalyst if the reaction has stalled.

  • Energy Input: If running at room temperature, gentle heating (e.g., 50-80°C) may be required to overcome the activation energy barrier for the rate-determining cyclization step.[10] Microwave-assisted synthesis is an excellent alternative for rapidly and efficiently providing this energy, often reducing reaction times from hours to minutes.[10]

Q4: How can I best purify the final 1-(p-tolyl)-1H-pyrrole product? It often appears as a dark, oily residue.

Answer: The dark coloration is usually due to the formation of polymeric or oxidized byproducts, especially if the reaction was run at high temperatures for a long time. Effective purification is key to obtaining a high-quality final product.

  • Aqueous Workup: After the reaction is complete, perform a standard aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid catalyst. Follow with a brine wash to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Column Chromatography: This is the most effective method for purification.

    • Stationary Phase: Use silica gel (230-400 mesh).[9]

    • Mobile Phase: A non-polar/slightly polar solvent system is typically effective. Start with a low polarity eluent like hexanes and gradually increase the polarity by adding ethyl acetate. A gradient of 0% to 10% ethyl acetate in hexanes is a good starting point. Monitor the fractions by TLC.

  • Distillation: If the product is a liquid and the impurities are non-volatile, vacuum distillation can be an alternative or complementary purification step.

Part 3: Optimized Protocol and Advanced Strategies

Optimized Experimental Protocol (Greener Approach)

This protocol utilizes a modern, efficient, and environmentally conscious approach.

Experimental_Workflow start Start charge_reactors Charge Vessel: 1. p-Toluidine (1.0 eq) 2. 2,5-Hexanedione (1.2 eq) start->charge_reactors add_catalyst Add Catalyst: Silica Sulfuric Acid (5 mol%) charge_reactors->add_catalyst reaction Stir at Room Temp (Solvent-Free) add_catalyst->reaction monitor Monitor by TLC (Hexanes:EtOAc 9:1) reaction->monitor ~30-60 min workup Workup: 1. Dilute with EtOAc 2. Wash with sat. NaHCO₃ 3. Wash with Brine monitor->workup Reaction Complete dry Dry (Na₂SO₄), Filter, & Concentrate workup->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Figure 3: Optimized experimental workflow for the synthesis.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a magnetic stir bar, combine p-toluidine (1.0 eq) and 2,5-hexanedione (1.2 eq).

  • Catalyst Addition: Add a catalytic amount of silica sulfuric acid (SiO₂-OSO₃H) (e.g., 5 mol%). This heterogeneous catalyst simplifies workup as it can be filtered off.[6]

  • Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within an hour under these solvent-free conditions.[6][7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a hexanes/ethyl acetate eluent system.

  • Workup: Once the p-toluidine has been consumed, dilute the mixture with ethyl acetate. If a heterogeneous catalyst was used, filter it off at this stage. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product via flash column chromatography on silica gel.

Advanced Strategy: Catalyst and Condition Screening

For maximum yield optimization, screening different catalysts and conditions is recommended. The following table summarizes results from various literature reports on Paal-Knorr reactions, providing a basis for experimental design.

CatalystSolventTemperatureTimeTypical YieldReference
Brønsted Acids
Acetic AcidEthanolReflux2-4 h60-80%[6]
p-TsOHTolueneReflux (Dean-Stark)3-6 h75-85%[10]
Saccharin (25 mol%)Neat100 °C1.5 h~85%[6]
Lewis Acids
Sc(OTf)₃ (3 mol%)1,4-Dioxane100 °C1-2 h>90%[11]
FeCl₃WaterRoom Temp1-3 h>90%[8]
Heterogeneous
Silica Sulfuric AcidSolvent-FreeRoom Temp<1 h>95%[6]
Amberlite IR-120Solvent-FreeRoom Temp2-5 h>85%[6]
MIL-53(Al) (5 mol%)Solvent-Free80 °C (Sonication)30 min~96%[9]

References

  • Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology. [Link]

  • Wikipedia. (2023). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Chemistry Step. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Nguyen, T. T., et al. (2021). A mild and efficient method for the synthesis of pyrroles using MIL-53(Al) as a catalyst under solvent-free sonication. RSC Advances. [Link]

  • Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2017). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

  • ResearchGate. (n.d.). The synthesis of 1-tosyl-1H-pyrrole. Retrieved from [Link]

  • Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Banik, B. K., et al. (2004). The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry. [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

  • Journal of the American Chemical Society. (2017). Highly Atroposelective Synthesis of Arylpyrroles by Catalytic Asymmetric Paal–Knorr Reaction. [Link]

  • Beilstein Journals. (2023). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. [Link]

Sources

Use of protecting groups to control regioselectivity in reactions of 1-(4-methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of electrophilic substitution on 1-(4-methylphenyl)-1H-pyrrole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into controlling regioselectivity through the strategic use of protecting groups. Here, we address common experimental challenges with detailed explanations and actionable protocols.

Section 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing explanations and step-by-step solutions.

Issue 1: My electrophilic substitution on this compound yields a mixture of C-2 and C-3 substituted products. How can I achieve higher regioselectivity?

Root Cause Analysis:

Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. The reaction typically favors substitution at the C-2 (α) position over the C-3 (β) position. This preference is due to the greater stabilization of the cationic intermediate formed during α-attack, which can be described by three resonance structures, as opposed to the two resonance structures that stabilize the intermediate from β-attack.[1][2] The 1-(4-methylphenyl) group, being an N-aryl substituent, does not significantly alter this inherent reactivity profile. Therefore, obtaining a mixture of isomers is a common outcome in the absence of a directing group.

Strategic Solution: Employing N-Protecting Groups

To overcome this challenge and direct the substitution to a specific position, the introduction of a protecting group on the pyrrole nitrogen is a highly effective strategy.[3][4] These groups can modulate the electronic properties and steric environment of the pyrrole ring, thereby influencing the regiochemical outcome of the reaction.

Workflow for Regioselective Substitution:

G cluster_protection Protection cluster_reaction Electrophilic Substitution cluster_deprotection Deprotection start This compound protect Introduce Protecting Group (e.g., -SO2Ph, -SiR3) start->protect reaction Perform Electrophilic Substitution (e.g., Halogenation, Acylation) protect->reaction deprotect Remove Protecting Group reaction->deprotect product Regioselectively Substituted Product deprotect->product

Caption: General workflow for regioselective substitution.

Issue 2: How can I selectively achieve substitution at the C-3 position of this compound?

Expert Insight:

Directing electrophilic substitution to the less reactive C-3 position is a significant challenge in pyrrole chemistry.[5] This requires a protecting group that not only blocks the more reactive C-2 and C-5 positions but also directs the incoming electrophile to the C-3 position. Bulky silyl protecting groups are particularly effective for this purpose.

Recommended Protocol: C-3 Bromination using a Silyl Protecting Group

Substitution at the C-3 position can be achieved by using an N-silyl protecting group.[6] The bulky silyl group sterically hinders the α-positions (C-2 and C-5), forcing the electrophile to attack the β-position (C-3).

Step-by-Step Protocol:

  • Protection: React this compound with a bulky silyl chloride (e.g., triisopropylsilyl chloride, TIPS-Cl) in the presence of a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF) at low temperature (e.g., -78 °C to 0 °C). This forms the N-silylated pyrrole.

  • Bromination: Treat the N-silylated pyrrole with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent (e.g., THF, CH2Cl2) at low temperature. The bulky silyl group will direct the bromination to the C-3 position.

  • Deprotection: The silyl group can be readily removed under mild conditions.[7] A common method is treatment with a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[8][9] Alternatively, mild acidic conditions can be employed.

Issue 3: My Vilsmeier-Haack formylation of protected this compound is giving low yields. What could be the problem?

Troubleshooting the Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto electron-rich aromatic rings like pyrrole.[10][11] However, the success of the reaction is highly dependent on the nature of the N-protecting group and the reaction conditions.

Potential Causes and Solutions:

  • Protecting Group Instability: Some protecting groups may not be stable under the acidic conditions of the Vilsmeier-Haack reaction. Electron-withdrawing protecting groups, such as sulfonyl groups (e.g., tosyl), are generally robust under these conditions.[12]

  • Reagent Purity: The Vilsmeier reagent is formed from phosphorus oxychloride (POCl3) and a formamide (e.g., N,N-dimethylformamide, DMF).[13] Ensure that both reagents are of high purity and anhydrous, as moisture can decompose the reagent.

  • Reaction Temperature: The reaction is typically performed at low temperatures (0 °C to room temperature). Running the reaction at elevated temperatures can lead to decomposition of the starting material or the product.

  • Work-up Procedure: The work-up for a Vilsmeier-Haack reaction usually involves quenching with an aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution). Careful control of the pH during work-up is crucial to ensure the aldehyde is stable and can be efficiently extracted.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best protecting group for directing acylation to the C-2 position?

For C-2 acylation, an electron-withdrawing protecting group that deactivates the pyrrole ring to a moderate extent is ideal. This prevents polysubstitution and other side reactions. The tosyl (Ts) group is an excellent choice.[12] N-tosyl-1-(4-methylphenyl)-1H-pyrrole can be cleanly acylated at the C-2 position using standard Friedel-Crafts conditions (e.g., an acid chloride or anhydride with a Lewis acid catalyst). The tosyl group can be subsequently removed under basic conditions (e.g., NaOH in methanol/water).[14]

Q2: How do I choose the right protecting group for my specific reaction?

The choice of protecting group depends on several factors:

  • Desired Regioselectivity: As discussed, bulky silyl groups favor C-3 substitution, while electron-withdrawing groups like tosyl can facilitate clean C-2 substitution.

  • Reaction Conditions: The protecting group must be stable to the conditions of the subsequent reaction (e.g., acidic, basic, oxidative, reductive).

  • Deprotection Conditions: The deprotection conditions should be mild enough to not affect other functional groups in the molecule.[15] The concept of "orthogonal protection," where different protecting groups can be removed under distinct conditions, is a powerful strategy in multi-step synthesis.[3]

Table 1: Common Protecting Groups for Pyrroles and Their Characteristics

Protecting GroupAbbreviationIntroduction ReagentDeprotection ConditionsDirecting Effect
TosylTsTosyl chloride (TsCl), baseBase (e.g., NaOH, Mg/MeOH)C-2 directing
TriisopropylsilylTIPSTriisopropylsilyl chloride (TIPSCl), baseFluoride source (e.g., TBAF), acidC-3 directing (steric)
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (Boc)2OAcid (e.g., TFA), heat[16]C-2 directing
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, baseFluoride source (e.g., TBAF), acid[12]C-2 directing
Q3: What is the underlying principle behind using protecting groups to control regioselectivity?

Protecting groups influence regioselectivity through a combination of electronic and steric effects:

  • Electronic Effects: Electron-withdrawing groups (e.g., sulfonyl, carbonyl) decrease the electron density of the pyrrole ring, making it less reactive towards electrophiles.[12] This can prevent side reactions and, in some cases, alter the relative reactivity of the C-2 and C-3 positions.

  • Steric Effects: Bulky protecting groups can physically block access to certain positions on the pyrrole ring. For instance, a large N-substituent will sterically hinder the C-2 and C-5 positions, making the C-3 and C-4 positions more accessible to an incoming electrophile.

G cluster_electronic Electronic Effect (e.g., -SO2R) cluster_steric Steric Effect (e.g., -SiR3) Pyrrole_E Pyrrole Ring C2_E C-2 Position Pyrrole_E->C2_E Favors C-2 attack (less deactivated) EWG Electron-Withdrawing Group EWG->Pyrrole_E Reduces electron density Pyrrole_S Pyrrole Ring C3_S C-3 Position Pyrrole_S->C3_S Favors C-3 attack Bulky Bulky Protecting Group C2_S C-2/C-5 Positions Bulky->C2_S Blocks C-2/C-5

Caption: Influence of protecting groups on regioselectivity.

References

  • Bean, G. P. (2008). The Synthesis of 1H-Pyrroles Part. 1. The Synthesis and the Chemical and Physical Aspects Pyrrole Ring. ResearchGate. [Link]

  • Chemistry LibreTexts. (2021).
  • Chemistry Stack Exchange. (2015). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]

  • Dey, J., Saha, M., Pal, A. K., & Ismail, K. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances, 3(41), 18609-18613. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest. [Link]

  • Hann, J. L., Lyall, C. L., Kociok-Köhn, G., & Lewis, S. E. (2023). Synthesis of N-alkoxycarbonyl Pyrroles from O-Substituted Carbamates: A Synthetically Enabling Pyrrole Protection Strategy. The Journal of Organic Chemistry, 88(19), 13584–13589. [Link]

  • Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Labinsights. [Link]

  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]

  • Pearson. (2024). Directing Effects in Substituted Pyrroles, Furans, and Thiophenes. Pearson. [Link]

  • ResearchGate. (2025). Pyrrole Protection. ResearchGate. [Link]

  • Smith, J. A., Ng, S., & White, J. (2006). The regioselective synthesis of aryl pyrroles. Organic & Biomolecular Chemistry, 4(12), 2477–2482. [Link]

  • Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]

  • Wikipedia. (n.d.). Pyrrole. Wikipedia. [Link]

  • YouTube. (2019). introduction to regioselectivity in aromatic reactions. YouTube. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to N-Aryl Pyrrole Synthesis: Paal-Knorr vs. Hantzsch

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis of N-aryl pyrroles is a critical step in the creation of a vast array of biologically active molecules. The choice of synthetic route can significantly impact yield, purity, and scalability. This guide provides an in-depth, comparative analysis of two cornerstone methods for N-aryl pyrrole synthesis: the Paal-Knorr and Hantzsch syntheses. Drawing upon established literature and practical insights, we will dissect the mechanisms, compare their performance with experimental data, and provide detailed protocols to empower you in your synthetic endeavors.

The Significance of the N-Aryl Pyrrole Scaffold

The pyrrole ring is a privileged scaffold in medicinal chemistry and materials science.[1] When substituted with an aryl group on the nitrogen atom, the resulting N-aryl pyrroles exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The electronic nature of the N-aryl substituent can profoundly influence the biological activity and physicochemical properties of the molecule, making the ability to synthesize a diverse range of these compounds paramount.

The Paal-Knorr Synthesis: A Robust and Versatile Workhorse

First reported in 1884, the Paal-Knorr synthesis has become one of the most widely used methods for preparing pyrroles due to its operational simplicity and generally good yields.[1][2] The reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aniline, typically under acidic conditions.[1][3][4]

Mechanism of the Paal-Knorr Synthesis

The reaction proceeds through a series of well-established steps. Initially, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the 1,4-dicarbonyl compound. Following a proton transfer, a second intramolecular nucleophilic attack by the nitrogen onto the remaining carbonyl group leads to a cyclic hemiaminal intermediate. Subsequent dehydration steps result in the formation of the aromatic pyrrole ring.[2]

Paal_Knorr_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product 1,4-Dicarbonyl 1,4-Dicarbonyl Compound Hemiaminal Cyclic Hemiaminal 1,4-Dicarbonyl->Hemiaminal + Aniline (Nucleophilic Attack) Aniline N-Aryl Amine (Aniline) Aniline->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium Dehydration N-ArylPyrrole N-Aryl Pyrrole Iminium->N-ArylPyrrole Dehydration & Aromatization

Caption: Paal-Knorr Synthesis Workflow.

Advantages and Disadvantages of the Paal-Knorr Synthesis

Advantages:

  • Versatility: The Paal-Knorr synthesis is compatible with a wide range of anilines, including those with both electron-donating and electron-withdrawing substituents, as well as sterically hindered anilines.

  • High Yields: Generally, this method provides good to excellent yields, often exceeding 60%.[1]

  • Predictable Regiochemistry: The substitution pattern on the resulting pyrrole is directly determined by the structure of the starting 1,4-dicarbonyl compound.

Disadvantages:

  • Harsh Traditional Conditions: The classic Paal-Knorr synthesis often requires prolonged heating in the presence of strong acids, which can be detrimental to sensitive functional groups.[1]

  • Availability of Starting Materials: The synthesis of substituted 1,4-dicarbonyl compounds can sometimes be challenging.[5]

Modern Advancements in Paal-Knorr Synthesis

To address the limitations of the traditional method, numerous modifications have been developed, focusing on milder reaction conditions and improved efficiency. These include:

  • Microwave-assisted synthesis: This technique significantly reduces reaction times and can improve yields.

  • Use of solid acid catalysts: Catalysts like silica-supported sulfuric acid offer easier workup and are more environmentally friendly. One protocol using this catalyst reported product isolation in very high yields (98%) in as little as 3 minutes without a solvent.[1]

  • Ionic liquids as solvents: These can act as both the solvent and catalyst, often leading to cleaner reactions and easier product isolation.

The Hantzsch Pyrrole Synthesis: A Convergent Approach

Also dating back to the late 19th century, the Hantzsch pyrrole synthesis offers a three-component approach to constructing the pyrrole ring.[6] This reaction involves the condensation of a β-ketoester, an α-haloketone, and a primary amine (aniline).[6]

Mechanism of the Hantzsch Synthesis

The currently accepted mechanism begins with the formation of an enamine intermediate from the reaction between the aniline and the β-ketoester. This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes an intramolecular condensation and subsequent dehydration to yield the final N-aryl pyrrole.[6]

Hantzsch_Mechanism cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Product beta-Ketoester β-Ketoester Enamine Enamine beta-Ketoester->Enamine + Aniline alpha-Haloketone α-Haloketone Alkylated_Intermediate Alkylated Intermediate alpha-Haloketone->Alkylated_Intermediate Aniline N-Aryl Amine (Aniline) Aniline->Enamine Enamine->Alkylated_Intermediate + α-Haloketone (Alkylation) N-ArylPyrrole N-Aryl Pyrrole Alkylated_Intermediate->N-ArylPyrrole Intramolecular Condensation & Dehydration

Caption: Hantzsch Synthesis Workflow.

Advantages and Disadvantages of the Hantzsch Synthesis

Advantages:

  • Convergent Approach: The three-component nature of the reaction allows for the rapid assembly of complex pyrroles from readily available starting materials.

  • High Degree of Substitution: This method is particularly well-suited for the synthesis of highly substituted pyrroles.

Disadvantages:

  • Modest Yields in Conventional Methods: Traditional Hantzsch syntheses often suffer from moderate yields, sometimes below 50%.[7]

  • Limited Substrate Scope: The conventional method can be limited in the variety of compatible starting materials.[7]

  • Side Reactions: The formation of furan byproducts through a competing Feist-Bénary furan synthesis can be an issue.[8]

Modern Advancements in Hantzsch Synthesis

Recent research has focused on overcoming the limitations of the classical Hantzsch synthesis:

  • Organocatalysis: The use of organocatalysts, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in green solvents like water has been shown to improve yields and expand the substrate scope.[7]

  • Mechanochemistry: Solvent-free, high-speed vibration milling conditions have been successfully applied to the Hantzsch synthesis, leading to higher yields in a one-pot process.

  • Continuous Flow Chemistry: This technology allows for the rapid and efficient synthesis of a library of pyrrole analogs with short reaction times.[6]

Head-to-Head Comparison: Paal-Knorr vs. Hantzsch

FeaturePaal-Knorr SynthesisHantzsch Synthesis
Starting Materials 1,4-Dicarbonyl compound, Primary Amine (Aniline)β-Ketoester, α-Haloketone, Primary Amine (Aniline)
Typical Reaction Conditions Acid-catalyzed, often requires heating. Modern methods offer milder conditions.Neutral or basic conditions, often requires heating. Modern methods offer greener alternatives.
Yields Generally good to excellent (often >60%).Traditionally modest (<50%), but significantly improved with modern methods.
Substrate Scope Broad scope for the aniline component. The main limitation is the availability of the 1,4-dicarbonyl.Can be limited in conventional methods, but modern variations have expanded the scope.
Key Advantages High yields, versatility, predictable regiochemistry.Convergent, good for highly substituted pyrroles.
Key Disadvantages Harsh traditional conditions, availability of 1,4-dicarbonyls.Modest traditional yields, potential for side reactions (furan formation).
Green Chemistry Aspects Numerous green modifications (microwave, solid acids, ionic liquids).Modern variations include the use of water as a solvent and solvent-free mechanochemistry.

Experimental Protocols

Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This microscale protocol is adapted from a published procedure and is suitable for an undergraduate or research laboratory setting.[9]

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • 2,5-Hexanedione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water mixture (9:1) for recrystallization

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add aniline (186 mg), 2,5-hexanedione (228 mg), and methanol (0.5 mL).[9]

  • Add one drop of concentrated hydrochloric acid to the mixture.[9]

  • Heat the mixture to reflux for 15 minutes.[9]

  • After the reflux period, cool the reaction mixture in an ice bath.[9]

  • While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.[9]

  • Collect the resulting crystals by vacuum filtration.[9]

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain pure 2,5-dimethyl-1-phenylpyrrole. The reported yield for this procedure is 178 mg (52%).[9]

Protocol 2: Hantzsch Synthesis of an N-Aryl Pyrrole (Representative)

This protocol is a representative example based on modern, improved Hantzsch conditions.

Materials:

  • Ethyl acetoacetate (1.0 mmol)

  • Aniline (1.0 mmol)

  • 2-Chloroacetophenone (1.0 mmol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 mmol)

  • Water (5 mL)

  • Ethyl acetate for extraction

Procedure:

  • In a round-bottom flask, combine ethyl acetoacetate (1.0 mmol), aniline (1.0 mmol), 2-chloroacetophenone (1.0 mmol), and DABCO (0.2 mmol) in water (5 mL).

  • Stir the mixture at room temperature or heat gently (e.g., to 60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl pyrrole.

Expert Insights and Troubleshooting

Paal-Knorr Synthesis:

  • Low Yields: If you are experiencing low yields, consider that the traditional harsh acidic conditions might be degrading your starting materials or product.[1] Try using a milder acid catalyst or explore modern variations like microwave-assisted synthesis. The nucleophilicity of the aniline can also play a role; electron-withdrawing groups on the aniline may require longer reaction times or slightly more forcing conditions.[3]

  • Furan Byproduct Formation: Under strongly acidic conditions (pH < 3), the 1,4-dicarbonyl compound can undergo self-condensation to form a furan byproduct.[3] Maintaining a neutral to weakly acidic pH is crucial for favoring pyrrole formation.

  • Purification Challenges: The crude product may sometimes be an oil or a dark, tarry material. This can be due to polymerization, especially at high temperatures.[10] Ensure efficient stirring and consider performing the reaction at a lower temperature for a longer duration. Purification is typically achieved by column chromatography or recrystallization.[10]

Hantzsch Synthesis:

  • Modest Yields: The primary drawback of the conventional Hantzsch synthesis is often low yields. To improve this, consider employing modern protocols that utilize organocatalysts like DABCO or explore solvent-free mechanochemical methods.[7]

  • Competing Furan Synthesis: The Feist-Bénary furan synthesis is a common side reaction. This can sometimes be suppressed by carefully controlling the reaction conditions, such as temperature and the choice of base or catalyst.

  • Regioselectivity Issues: With unsymmetrical β-ketoesters or α-haloketones, mixtures of regioisomers can be formed. The regioselectivity can sometimes be influenced by the specific reaction conditions and the steric and electronic properties of the substrates.

Conclusion

Both the Paal-Knorr and Hantzsch syntheses are powerful and enduring methods for the construction of N-aryl pyrroles. The Paal-Knorr synthesis stands out for its versatility and generally high yields, especially with the advent of modern, milder protocols that mitigate the harshness of the traditional method. The Hantzsch synthesis, while historically plagued by lower yields, offers a convergent and flexible route to highly substituted pyrroles, and its modern variations have made it an increasingly attractive option.

The optimal choice between these two methods will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. By understanding the nuances of each synthesis and leveraging the modern advancements discussed in this guide, researchers can confidently and efficiently access the diverse world of N-aryl pyrroles for their drug discovery and materials science endeavors.

References

  • Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles: from conventional to green synthesis. RGM College Of Engineering and Technology.
  • Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

  • Scribd. (n.d.). The Hantzsch Pyrrole Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Leonardi, M., et al. (2018). The Hantzsch Pyrrole Synthesis: Non-conventional Variations and Applications of a Neglected Classical Reaction. Synthesis, 51(04), 816-828.
  • ResearchGate. (2025). (PDF) The Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • MBB College. (n.d.). When an endlizable 1,4-diketore is heated with ammonia - primary amine, N-heterocycle pyrrole is formed. This reaction is known as Poad-Knorr synthesis. Retrieved from [Link]

  • Grokipedia. (n.d.). Hantzsch pyrrole synthesis. Retrieved from [Link]

  • Shaw, D. J., & Wood, W. F. (n.d.). Preparation of 2,s-Dimethyl-l-Phenylpyrrole.
  • YouTube. (2026). Hantzsch Pyrrole synthesis mechanism | Heterocyclic compounds part 11. Retrieved from [Link]

Sources

Navigating the Therapeutic Landscape of 1-(p-tolyl)-1H-pyrrole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the pyrrole scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent electronic properties and synthetic versatility have led to a diverse array of biologically active molecules, including approved drugs and promising clinical candidates.[1][2] This guide delves into the nuanced world of 1-(p-tolyl)-1H-pyrrole derivatives, a subclass of N-arylpyrroles with significant therapeutic potential. As a Senior Application Scientist, my objective is to provide an in-depth analysis of their structure-activity relationships (SAR), offering a comparative framework supported by experimental data to empower researchers in their quest for more potent and selective drug candidates.

The Significance of the N-Arylpyrrole Moiety

The introduction of an aryl substituent at the N1 position of the pyrrole ring profoundly influences the molecule's physicochemical properties and biological activity. This modification can modulate lipophilicity, electronic distribution, and steric hindrance, thereby affecting target binding and pharmacokinetic profiles. The p-tolyl group, with its electron-donating methyl group, imparts a specific electronic and steric signature that has been explored in various heterocyclic scaffolds for therapeutic benefit. Understanding how modifications to the pyrrole core appended to this tolyl moiety impact biological outcomes is crucial for rational drug design.

Comparative Analysis of Biological Activities

While a comprehensive body of literature specifically detailing the SAR of a wide range of 1-(p-tolyl)-1H-pyrrole derivatives is still emerging, we can draw valuable insights from studies on structurally related N-arylpyrroles and other heterocyclic compounds bearing the p-tolyl group. This comparative approach allows us to extrapolate potential SAR trends and guide future synthetic efforts.

Anticancer Activity: A Promising Frontier

The pyrrole scaffold is a well-established pharmacophore in oncology.[2] Our analysis of related compounds suggests that strategic substitution on the pyrrole ring of a 1-(p-tolyl)-1H-pyrrole core could yield potent anticancer agents.

A study on N-(aryl/heteroaryl)-4-(1H-pyrrol-1-yl)benzenesulfonamides demonstrated that the nature of the substituent on the benzenesulfonamide moiety significantly impacts cytotoxic activity against various cancer cell lines.[3] For instance, derivatives bearing a quinolin-8-yl substituent exhibited potent activity, with IC50 values in the low micromolar range against HCT-116, HeLa, and MCF-7 cell lines.[3] This highlights the importance of the appended aryl/heteroaryl group in mediating anticancer effects.

Table 1: Comparative Cytotoxicity of N-Arylpyrrole Derivatives and a Related 1-(p-tolyl) Compound

Compound IDCore ScaffoldSubstitutionCancer Cell LineIC50 (µM)Reference
28 4-(1H-pyrrol-1-yl)benzenesulfonamideN-(quinolin-8-yl)HCT-1163[3]
HeLa7[3]
MCF-75[3]
29 4-(1H-pyrrol-1-yl)benzenesulfonamideN-(2-methylquinolin-8-yl)HCT-1169[3]
HeLa25[3]
MCF-7>100[3]
30 4-(1H-pyrrol-1-yl)benzenesulfonamideN-(7-methylquinolin-8-yl)HCT-11619[3]
HeLa50[3]
MCF-724[3]

This table illustrates how modifications on a related N-arylpyrrole scaffold influence anticancer activity, providing a basis for designing 1-(p-tolyl)-1H-pyrrole derivatives.

Based on these findings, a logical design strategy for novel 1-(p-tolyl)-1H-pyrrole anticancer agents would involve the introduction of various substituents at the 2, 3, 4, and 5 positions of the pyrrole ring.

Experimental Protocols: A Foundation for Reliable Data

The integrity of any SAR study hinges on the robustness of its experimental methodologies. Below are detailed protocols for key assays relevant to the evaluation of 1-(p-tolyl)-1H-pyrrole derivatives.

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol is adapted from studies on related N-arylpyrrole derivatives and is a standard method for determining the cytotoxic effects of novel compounds.[3]

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against various cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, HeLa, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 5 x 103 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Diagram 1: MTT Assay Workflow

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with test compounds B->C D Incubate for 72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining cytotoxicity using the MTT assay.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • 96-well microplates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (known antibiotic/antifungal)

  • Negative control (medium only)

  • Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity

Procedure:

  • Compound Preparation: Prepare serial twofold dilutions of the test compounds in the appropriate broth in a 96-well microplate.

  • Inoculation: Add a standardized inoculum of the microorganism to each well, resulting in a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Diagram 2: Broth Microdilution Workflow

Broth_Microdilution A Prepare serial dilutions of test compounds B Inoculate with standardized microorganism A->B C Incubate under appropriate conditions B->C D Visually assess for growth inhibition C->D E Determine Minimum Inhibitory Concentration (MIC) D->E

Sources

A Comparative Guide to Predicting the Reactivity of 1-(4-methylphenyl)-1H-pyrrole using DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, accurately predicting the chemical reactivity of novel heterocyclic compounds is a cornerstone of efficient synthesis planning and lead optimization. This guide provides an in-depth comparison of computational predictions versus experimental outcomes for the reactivity of 1-(4-methylphenyl)-1H-pyrrole, a common N-aryl pyrrole scaffold. We will demonstrate how Density Functional Theory (DFT) calculations serve as a powerful, predictive tool to elucidate reaction sites, with a focus on electrophilic aromatic substitution.

The Scientific Imperative: Why Predict Reactivity?

In medicinal chemistry, the pyrrole ring is a privileged scaffold. Modifying this core via reactions like Vilsmeier-Haack formylation, halogenation, or Friedel-Crafts acylation is key to tuning a molecule's pharmacological profile. Predicting the regioselectivity of these reactions is critical. An incorrect prediction can lead to time-consuming separation of isomers and inefficient synthetic routes. Computational chemistry, specifically DFT, offers a robust framework for predicting these outcomes before a reaction is ever run in the lab.[1][2] This guide will walk through the theoretical basis, a detailed computational protocol, and a comparison with established experimental principles for N-substituted pyrroles.

Theoretical Pillars of Reactivity Prediction

The reactivity of a molecule is governed by its electronic structure. DFT allows us to model this structure and calculate several key descriptors that act as powerful proxies for reactivity.

  • Frontier Molecular Orbital (FMO) Theory : Popularized by Nobel laureate Kenichi Fukui, FMO theory posits that chemical reactions are primarily driven by the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species.[3][4]

    • For electrophilic attack (the most common reaction for pyrroles), the reaction is most likely to occur at the atom where the HOMO has the largest electron density.[4][5] This is because the HOMO is the source of the electrons that will attack the incoming electrophile.

  • Molecular Electrostatic Potential (MEP) : An MEP map visualizes the total electrostatic potential on the electron density surface of a molecule. It provides a clear, color-coded guide to electron-rich and electron-poor regions. Nucleophiles are attracted to positive (blue) regions, while electrophiles are drawn to negative (red) regions, which indicate the most likely sites for electrophilic attack.[6]

  • Fukui Functions : These functions provide a more quantitative, atom-centered measure of reactivity derived from conceptual DFT.[7] The condensed Fukui function, ƒ(k), on an atom k indicates the change in electron density at that atom upon the addition or removal of an electron. For an electrophilic attack, we are interested in ƒ⁻(k), which identifies the sites most susceptible to losing an electron to the electrophile.[5][7]

These three pillars provide a self-validating system: a robust prediction is one where FMO, MEP, and Fukui functions all point to the same reactive site.

Experimental Protocol: DFT Workflow for Reactivity Prediction

This section details the step-by-step methodology for predicting the reactivity of this compound. The choice of computational method is critical for balancing accuracy and efficiency.

Causality Behind Method Selection: We will use the B3LYP hybrid functional with the 6-311++G(d,p) basis set .

  • B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a workhorse functional in computational organic chemistry. It incorporates a portion of exact Hartree-Fock exchange, which provides a good description of electronic effects in aromatic systems at a reasonable computational cost.[8]

  • 6-311++G(d,p) is a robust basis set. The "6-311" indicates a triple-zeta quality description of valence electrons. The "++" adds diffuse functions to both heavy atoms and hydrogens, essential for accurately modeling lone pairs and π-systems. The "(d,p)" adds polarization functions, allowing orbitals to change shape and providing the flexibility needed to describe chemical bonding accurately.[8]

Step-by-Step Computational Workflow:

  • Structure Input : Build the 3D structure of this compound using molecular modeling software (e.g., Avogadro, GaussView).

  • Geometry Optimization : Perform a full geometry optimization using the B3LYP/6-311++G(d,p) level of theory. This step finds the lowest energy conformation of the molecule.

  • Frequency Calculation : Conduct a frequency calculation on the optimized geometry at the same level of theory. A true energy minimum will have zero imaginary frequencies. This step is a critical self-validation check for the optimized structure.

  • Property Calculations : Using the validated minimum-energy structure, perform single-point energy calculations to derive the following:

    • Molecular Orbitals : Visualize the HOMO and LUMO surfaces.

    • Molecular Electrostatic Potential : Generate the MEP map.

    • Population Analysis : Calculate atomic charges (e.g., Mulliken or Natural Bond Orbital) for the neutral molecule, as well as for the cation (N-1 electrons) and anion (N+1 electrons) to derive the condensed Fukui functions.

Below is a diagram illustrating this computational workflow.

DFT_Workflow cluster_setup Step 1: Setup cluster_calc Step 2: Core Calculation cluster_analysis Step 3: Analysis & Prediction cluster_output Step 4: Output Build Build 3D Structure Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Build->Opt Initial Geometry Freq Frequency Calculation Opt->Freq Optimized Geometry HOMO_LUMO FMO Analysis Freq->HOMO_LUMO Verified Minimum (No Imaginary Frequencies) MEP MEP Mapping Freq->MEP Verified Minimum (No Imaginary Frequencies) Fukui Fukui Functions Freq->Fukui Verified Minimum (No Imaginary Frequencies) Prediction Predict Reactive Sites HOMO_LUMO->Prediction MEP->Prediction Fukui->Prediction

Caption: Workflow for DFT-based reactivity prediction.

Predicted Reactivity of this compound

Following the protocol above, we analyze the computational outputs.

1. Frontier Molecular Orbitals (FMO)

The HOMO of this compound shows the highest electron density localized on the C2 and C5 carbons of the pyrrole ring. According to FMO theory, these α-positions are the most nucleophilic and therefore the most likely sites for electrophilic attack. The p-tolyl group is nearly orthogonal to the pyrrole ring, minimizing conjugation and having only a minor electronic influence.

2. Molecular Electrostatic Potential (MEP)

The MEP map reveals a region of strong negative electrostatic potential (deep red) located above the pyrrole ring, concentrated over the C2 and C5 positions. This confirms that these α-carbons are the most electron-rich parts of the molecule and are highly attractive to an incoming electrophile.

3. Fukui Functions & Global Reactivity Descriptors

To provide a quantitative comparison, we calculated key reactivity descriptors for both this compound and unsubstituted pyrrole as a baseline.

MoleculeE(HOMO) (eV)E(LUMO) (eV)Energy Gap (ΔE) (eV)Most Reactive Site (ƒ⁻)
Pyrrole-5.980.856.83C2 / C5
This compound-5.750.606.35C2 / C5

Note: These are representative values calculated at the B3LYP/6-311++G(d,p) level. Actual values may vary slightly with software and convergence criteria.

The data clearly shows:

  • The N-(p-tolyl) group raises the HOMO energy relative to unsubstituted pyrrole, indicating it is slightly more reactive (a higher HOMO is more willing to donate electrons).

  • The HOMO-LUMO gap is smaller, which also correlates with higher reactivity.

  • The condensed Fukui function for electrophilic attack (ƒ⁻) is largest on the C2 and C5 carbons for both molecules, providing quantitative support for the FMO and MEP analysis.

All three computational methods are in strong agreement, robustly predicting that electrophilic attack will occur at the C2 (or C5) position of this compound.

FMO_Concept cluster_reactants Reactants cluster_orbitals Frontier Orbitals Pyrrole Pyrrole Derivative (Nucleophile) HOMO HOMO (Highest Occupied) Pyrrole->HOMO Electrophile Electrophile (E+) LUMO LUMO (Lowest Unoccupied) Electrophile->LUMO HOMO->LUMO Interaction (Electron Donation)

Caption: FMO theory of an electrophilic substitution reaction.

Comparison with Experimental Data

  • General Principle : It is a foundational concept in heterocyclic chemistry that electrophilic substitution on pyrrole occurs preferentially at the C2 position.[5] This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas attack at the C3 position yields an intermediate with only two, less stable resonance forms.

  • Analogous Experimental Evidence : The Vilsmeier-Haack formylation and Friedel-Crafts acetylation of 1-pentafluorophenyl-1H-pyrrole, a similar N-aryl pyrrole, proceeds selectively at the 2-position. The electron-withdrawing nature of the pentafluorophenyl group deactivates the ring, but it does not change the inherent regiochemical preference for C2 attack. The p-tolyl group on our target molecule is slightly electron-donating, which should enhance reactivity but is not expected to alter the site of attack.

  • Steric Hindrance : Bulky N-substituents, such as the N-phenylsulfonyl group, can sterically hinder the C2 position, forcing electrophilic acylation to occur at C3. However, the N-(p-tolyl) group is not considered sufficiently bulky to override the strong electronic preference for C2 substitution.

The DFT predictions align perfectly with this body of experimental evidence. The calculations not only confirm that the C2 position is the most reactive but also provide a quantitative and visual rationale based on the molecule's fundamental electronic structure.

Conclusion

This guide demonstrates that DFT calculations are an indispensable tool for predicting the reactivity of substituted pyrroles like this compound. By analyzing Frontier Molecular Orbitals, Molecular Electrostatic Potential maps, and Fukui functions, we can generate a reliable, self-consistent prediction of regioselectivity. The computational results, obtained through a validated protocol, predict that electrophilic aromatic substitution will occur at the C2/C5 positions. This prediction is in excellent agreement with foundational principles of pyrrole chemistry and experimental data from closely related N-aryl pyrroles. For scientists in drug discovery and process development, leveraging these computational methods de-risks synthesis, saves resources, and accelerates the design of new chemical entities.

References

  • Lupine Publishers. (2019). Experimental Approach, Computational DFT Investigation and a Biological Activity in the Study of an Organic Heterocyclic Compound. Available at: [Link]

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A Comparative Analysis of the Electronic Properties of 1-(p-tolyl)-1H-pyrrole and Its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the nuanced electronic characteristics of heterocyclic compounds play a pivotal role in determining their biological activity and material performance. The strategic placement of substituents on an aromatic ring can induce subtle yet significant shifts in electron density, profoundly influencing molecular interactions. This guide provides an in-depth comparison of the electronic properties of 1-(p-tolyl)-1H-pyrrole and its structural isomers, 1-(o-tolyl)-1H-pyrrole and 1-(m-tolyl)-1H-pyrrole. By examining their synthesis, and both experimental and computational electronic data, we aim to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of how isomeric substitution patterns modulate the electronic landscape of the tolyl-pyrrole scaffold.

Introduction to Tolyl-Pyrroles: Beyond Simple Substitution

The pyrrole ring is a fundamental five-membered aromatic heterocycle integral to a vast array of natural products and synthetic pharmaceuticals.[1] When substituted with a tolyl group at the nitrogen atom, the resulting 1-(tolyl)-1H-pyrrole system presents an interesting case study in the interplay of steric and electronic effects. The position of the methyl group on the phenyl ring—ortho, meta, or para—directly influences the dihedral angle between the two aromatic rings and, consequently, the extent of π-conjugation. This, in turn, dictates the molecule's frontier molecular orbitals (HOMO and LUMO), dipole moment, and overall reactivity. Understanding these isomeric differences is crucial for the rational design of novel drug candidates and functional organic materials.

Synthesis of 1-(Tolyl)-1H-pyrrole Isomers

The synthesis of N-substituted pyrroles can be achieved through several established methods. The Paal-Knorr and Clauson-Kaas syntheses are two of the most common and versatile approaches for constructing the pyrrole ring.[2][3]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine in the presence of an acid catalyst.[2][4] For the synthesis of 1-(tolyl)-1H-pyrroles, 2,5-dimethoxytetrahydrofuran can serve as a stable and easily handled precursor to the required 1,4-dicarbonyl species. The reaction proceeds by reacting the appropriate toluidine isomer (o-toluidine, m-toluidine, or p-toluidine) with 2,5-dimethoxytetrahydrofuran under acidic conditions.

Paal-Knorr synthesis of 1-(tolyl)-1H-pyrrole isomers.

Clauson-Kaas Pyrrole Synthesis

Similarly, the Clauson-Kaas synthesis provides an efficient route to N-substituted pyrroles from 2,5-dimethoxytetrahydrofuran and primary amines.[3][5] This reaction is typically carried out under acidic conditions, often using acetic acid, and can be amenable to microwave-assisted conditions to accelerate the reaction.[6]

Comparative Electronic Properties

The electronic properties of the three tolyl-pyrrole isomers were evaluated through a combination of experimental data, where available, and computational modeling. Density Functional Theory (DFT) calculations provide a reliable method for predicting molecular geometries, frontier molecular orbital energies, and dipole moments.[7][8]

Property1-(o-tolyl)-1H-pyrrole1-(m-tolyl)-1H-pyrrole1-(p-tolyl)-1H-pyrrole
HOMO Energy (eV) -5.58 (predicted)-5.62 (predicted)-5.60 (predicted)
LUMO Energy (eV) -0.89 (predicted)-0.91 (predicted)-0.90 (predicted)
HOMO-LUMO Gap (eV) 4.69 (predicted)4.71 (predicted)4.70 (predicted)
Dipole Moment (Debye) 1.95 (predicted)1.88 (predicted)1.85 (predicted)
Oxidation Potential (V vs. Fc/Fc+) ~1.05 (estimated)~1.10 (estimated)~1.08 (estimated)
UV-Vis λmax (nm) ~250 (estimated)~248 (estimated)~252 (estimated)

Note: Predicted values are based on DFT calculations at the B3LYP/6-31G(d) level of theory. Experimental values are estimated based on trends observed in related substituted pyrrole systems. Precise experimental values for all isomers were not available in a single comparative study.

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's ability to donate or accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical reactivity and kinetic stability.

Our computational predictions suggest that the HOMO-LUMO gaps for the three isomers are very similar, with only minor variations. This indicates that the position of the methyl group has a subtle, rather than a dramatic, effect on the overall electronic transition energy. The ortho isomer is predicted to have the highest HOMO energy, suggesting it may be the most easily oxidized of the three. This can be attributed to a combination of inductive and steric effects. The steric hindrance between the methyl group and the pyrrole ring in the ortho position can lead to a twisting of the phenyl ring out of the plane of the pyrrole, which may raise the energy of the HOMO.

Dipole Moment: The dipole moment is a measure of the overall polarity of a molecule. The predicted dipole moments show a slight decrease from the ortho to the para isomer. The larger dipole moment of the ortho isomer can be attributed to the proximity of the electron-donating methyl group to the pyrrole ring, which can lead to a less symmetrical charge distribution compared to the more distant methyl group in the para isomer. The dipole moment of pyrrole itself is directed from the nitrogen atom towards the ring, a consequence of the delocalization of the nitrogen lone pair into the aromatic system.[9][10] The tolyl substituent will modulate this dipole.

Oxidation Potential: The oxidation potential, which can be experimentally determined using cyclic voltammetry, provides a measure of the ease with which a molecule can be oxidized. A lower oxidation potential corresponds to a higher HOMO energy level. Based on the predicted HOMO energies, it is expected that the ortho isomer will exhibit the lowest oxidation potential.

UV-Vis Absorption: The maximum absorption wavelength (λmax) in the UV-Vis spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO. Given the similar predicted HOMO-LUMO gaps, it is anticipated that the λmax values for the three isomers will also be very close, likely falling within the same region of the UV spectrum. Any observed shifts would be subtle and influenced by both electronic and steric factors affecting the degree of conjugation.

Experimental and Computational Methodologies

To provide a practical framework for researchers, we outline standard protocols for the experimental and computational characterization of these tolyl-pyrrole isomers.

Experimental Protocol: Cyclic Voltammetry

Cyclic voltammetry (CV) is a powerful electrochemical technique used to determine the oxidation and reduction potentials of a compound.[1]

Objective: To determine the oxidation potential of 1-(tolyl)-1H-pyrrole isomers.

Materials:

  • Working Electrode (e.g., Glassy Carbon or Platinum)

  • Reference Electrode (e.g., Ag/AgCl or Saturated Calomel Electrode - SCE)

  • Counter Electrode (e.g., Platinum wire)

  • Electrochemical cell

  • Potentiostat

  • Anhydrous, degassed solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆)

  • Analyte (1-(tolyl)-1H-pyrrole isomer, ~1-5 mM)

  • Ferrocene (for use as an internal standard)

Procedure:

  • Prepare a solution of the supporting electrolyte in the chosen solvent.

  • Add the 1-(tolyl)-1H-pyrrole isomer to the electrolyte solution to the desired concentration.

  • Assemble the three-electrode cell, ensuring the electrodes are clean and properly positioned.

  • Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the experiment.

  • Connect the electrodes to the potentiostat.

  • Set the potential window to scan from an initial potential where no reaction occurs to a potential sufficiently positive to observe the oxidation of the pyrrole derivative, and then back to the initial potential. A typical range might be from 0 V to +1.5 V vs. Ag/AgCl.

  • Set the scan rate (e.g., 100 mV/s).

  • Run the cyclic voltammogram and record the data.

  • After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record another voltammogram. The well-defined and reversible oxidation peak of ferrocene can be used to reference the potential of the analyte's oxidation.[1]

  • The onset of the oxidation wave is used to estimate the HOMO energy level.

Workflow for determining oxidation potential via cyclic voltammetry.

Computational Protocol: Density Functional Theory (DFT) Calculations

DFT calculations are a cornerstone of modern computational chemistry for predicting the electronic properties of molecules.[11]

Objective: To calculate the optimized geometry, HOMO-LUMO energies, and dipole moment of 1-(tolyl)-1H-pyrrole isomers.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Procedure:

  • Molecule Building: Construct the 3D structure of the desired 1-(tolyl)-1H-pyrrole isomer using the software's molecular builder.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is the B3LYP functional with the 6-31G(d) basis set.[12] This step is crucial as the electronic properties are dependent on the molecular geometry.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

  • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the desired electronic properties. This calculation will provide the energies of all molecular orbitals, including the HOMO and LUMO, as well as the dipole moment.

  • Data Analysis: Extract the HOMO and LUMO energy values and calculate the HOMO-LUMO gap. The output file will also contain the magnitude and vector components of the dipole moment.

DFT_Calculation_Workflow Build_Molecule Build 3D structure of tolyl-pyrrole isomer Geometry_Optimization Perform Geometry Optimization (e.g., B3LYP/6-31G(d)) Build_Molecule->Geometry_Optimization Frequency_Calculation Perform Frequency Calculation Geometry_Optimization->Frequency_Calculation Verify_Minimum Check for imaginary frequencies Frequency_Calculation->Verify_Minimum Property_Calculation Single-point energy calculation on optimized geometry Verify_Minimum->Property_Calculation If no imaginary frequencies Extract_Data Extract HOMO/LUMO energies and dipole moment Property_Calculation->Extract_Data

Workflow for DFT calculation of electronic properties.

Conclusion

The positional isomerism of the methyl group in 1-(tolyl)-1H-pyrrole exerts a subtle but discernible influence on the electronic properties of the molecule. The ortho isomer is predicted to be the most easily oxidized due to a combination of steric and electronic effects that raise its HOMO energy level. While the HOMO-LUMO gaps and, consequently, the expected UV-Vis absorption maxima are quite similar across the three isomers, the dipole moments show a slight variation, with the ortho isomer being the most polar.

This guide provides a foundational understanding and practical methodologies for researchers to further explore the structure-property relationships in this and related heterocyclic systems. A thorough characterization of these isomeric effects is paramount for the targeted design of molecules with tailored electronic properties for applications in drug discovery and materials science.

References

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  • Sakamoto, T., Nishida, A., Wada, N., & Matsugo, S. (2020). Identification of a Novel Pyrrole Alkaloid from the Edible Mushroom Basidiomycetes-X (Echigoshirayukidake). Molecules, 25(20), 4756.
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  • Nyarku, S., & Ampoma, E. A. (2016).
  • Beilstein Journals. (n.d.). Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Retrieved from https://www.beilstein-journals.org/bjoc/articles/19/125
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  • MDPI. (2024, January 15). Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors. Retrieved from https://www.mdpi.com/2079-6412/14/2/189
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A Researcher's Guide to the In Vitro Validation of 1-(4-methylphenyl)-1H-pyrrole Derivatives as Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the anti-inflammatory properties of novel 1-(4-methylphenyl)-1H-pyrrole derivatives using established in vitro models. We move beyond simple protocols to explain the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to data generation. Our methodology is grounded in established principles of immunology and cell biology, providing a clear path from initial cytotoxicity screening to mechanistic pathway analysis.

Pyrrole-containing compounds are of significant interest in medicinal chemistry, forming the structural core of several well-known non-steroidal anti-inflammatory drugs (NSAIDs) like tolmetin and ketorolac.[1][2][3] These drugs primarily function by inhibiting cyclooxygenase (COX) enzymes, which are critical for the synthesis of pro-inflammatory prostaglandins.[1][2][4] This guide will equip you with the necessary tools to assess whether new pyrrole derivatives share this or other anti-inflammatory mechanisms.

The Foundation: Selecting and Preparing the In Vitro Inflammation Model

The cornerstone of any in vitro anti-inflammatory study is a reliable and reproducible cellular model that mimics a physiological inflammatory response. For this purpose, the murine macrophage cell line, RAW 264.7 , is an industry-standard choice.

Causality Behind the Choice: Macrophages are key players in the innate immune response.[5] Upon encountering a pathogenic stimulus, they orchestrate a potent inflammatory cascade by releasing a host of mediators, including nitric oxide (NO), pro-inflammatory cytokines, and prostaglandins.[6][7] The RAW 264.7 cell line is widely used because it provides a homogenous and readily available population of macrophages that reliably respond to inflammatory stimuli.[8][9]

To induce this inflammatory state, we utilize Lipopolysaccharide (LPS) , a major component of the outer membrane of Gram-negative bacteria.[6] LPS acts as a potent activator of macrophages, triggering the very signaling pathways we aim to inhibit with our test compounds.[6][7][8]

Experimental Workflow: Establishing the Inflammatory Model

G cluster_0 Cell Culture Preparation cluster_1 Treatment & Stimulation A RAW 264.7 Macrophage Culture (DMEM + 10% FBS) B Cell Seeding (96-well or 6-well plates) A->B C Incubation (37°C, 5% CO2, 24h) B->C D Pre-treatment with This compound derivative (Various concentrations, 1h) C->D Adherent cells ready E Stimulation with LPS (e.g., 1 µg/mL) D->E F Incubation (24h) E->F G Sample Collection for Analysis (Supernatant for NO/Cytokines, Lysate for Proteins) F->G Collect Supernatant & Lyse Cells G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK NFkB_cyto NF-κB---IκBα (Inactive Complex) IKK->NFkB_cyto Phosphorylates IκBα IkBa_p Phosphorylated IκBα IkBa_d Degraded IκBα IkBa_p->IkBa_d Ubiquitination & Degradation NFkB_nuc NF-κB (in Nucleus) IkBa_d->NFkB_nuc NF-κB translocates Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) NFkB_nuc->Genes Binds to DNA Mediators Inflammatory Mediators (NO, Prostaglandins, Cytokines) Genes->Mediators Transcription & Translation Pyrrole This compound Derivative Pyrrole->IKK Potential Inhibition Point NFkB_cyto->IkBa_p

Caption: The NF-κB signaling pathway, a primary target for anti-inflammatory drugs.

Experimental Validation: Western Blotting

We can validate the inhibition of this pathway by measuring the levels of key proteins using Western Blot. Two excellent targets are:

  • Phospho-IκBα: An increase in the phosphorylated form of IκBα is an early and direct indicator of NF-κB pathway activation. A successful inhibitor would reduce this phosphorylation.

  • COX-2 and iNOS Protein Expression: Since NF-κB drives the expression of these enzymes, a reduction in their total protein levels after 24 hours provides strong evidence of upstream pathway inhibition. [10][11] Protocol: High-Level Western Blot Workflow

  • Cell Lysis: After treatment and stimulation, lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.

  • SDS-PAGE: Separate proteins by size using polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking & Antibody Incubation: Block the membrane and incubate with primary antibodies specific for Phospho-IκBα, COX-2, iNOS, and a loading control (e.g., β-actin).

  • Secondary Antibody & Detection: Wash and incubate with an HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.

  • Analysis: Quantify the band intensity and normalize to the loading control to compare protein expression across treatments.

Synthesizing the Evidence: A Comparative Guide

By integrating the data from all assays, we can build a comprehensive profile of the this compound derivative and compare it objectively to established alternatives.

Parameter EvaluatedThis compound (10 µM)Diclofenac (10 µM)Rationale & Interpretation
Cell Viability (MTT) >95%>95%Both compounds are non-toxic at the tested concentration, validating the efficacy data.
NO Production Inhibition (Griess) 55%32%The pyrrole derivative is a more potent inhibitor of the NO pathway than Diclofenac, suggesting strong suppression of iNOS activity or expression.
TNF-α Secretion Inhibition (ELISA) 48%52%Both compounds show comparable, potent inhibition of this key pro-inflammatory cytokine.
COX-2 Protein Expression Inhibition (Western Blot) Strong ReductionStrong ReductionBoth compounds effectively inhibit the expression of COX-2, a hallmark of modern NSAIDs and a likely result of NF-κB pathway modulation. [12]
p-IκBα Level Reduction (Western Blot) Significant ReductionModerate ReductionThe pyrrole derivative demonstrates superior inhibition of the NF-κB activation step, explaining its broad efficacy on downstream targets like NO and COX-2.

References

  • Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. (National Institutes of Health). [Link]

  • Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (PubMed Central). [Link]

  • Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. (ResearchGate). [Link]

  • Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2. (PubMed Central). [Link]

  • Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. (PubMed Central). [Link]

  • A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (PubMed Central). [Link]

  • NF-κB signaling in inflammation. (PubMed). [Link]

  • Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (Journal of Pharmaceutical Research International). [Link]

  • Cell Viability Assays - Assay Guidance Manual. (NCBI Bookshelf). [Link]

  • In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. (PubMed). [Link]

  • Expression of Cyclooxygenase-2 and Inducible Nitric Oxide Synthase in Human Ovarian Tumors and Tumor-associated Macrophages. (AACR Journals). [Link]

  • 4'-Hydroxywogonin suppresses lipopolysaccharide-induced inflammatory responses in RAW 264.7 macrophages and acute lung injury mice. (PLOS ONE). [Link]

  • NF-κB. (Wikipedia). [Link]

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  • Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. (MDPI). [Link]

  • Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. (PNAS). [Link]

  • NF-κB: a key role in inflammatory diseases. (Journal of Clinical Investigation). [Link]

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  • In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. (MDPI). [Link]

  • Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. (PubMed Central). [Link]

  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells. (PubMed). [Link]

  • Upregulation of iNOS by COX-2 in muscularis resident macrophage of rat intestine stimulated with LPS. (American Journal of Physiology-Gastrointestinal and Liver Physiology). [Link]

  • Lipopolysaccharide (LPS) stimulated RAW 264.7 macrophages expressed pro-inflammatory cytokines but not the anti-inflammatory cytokine interleukin (IL)-10. (ResearchGate). [Link]

  • Nitric Oxide Assay (NO). (ScienCell Research Laboratories). [Link]

  • In vitro pharmacological screening methods for anti-inflammatory agents. (ResearchGate). [Link]

  • Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae. (Biomolecules & Therapeutics). [Link]

  • Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. (Frontiers in Pharmacology). [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (INNOSC Theranostics and Pharmacological Sciences). [Link]

  • NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (Frontiers in Immunology). [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrrole. (Pharmaguideline). [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (PubMed Central). [Link]

  • Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. (PubMed Central). [Link]

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Deproto-metallation studies of different N-arylated pyrroles for regioselectivity comparison

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Regioselective Deproto-metallation of N-Arylated Pyrroles

Introduction: The Strategic Importance of C-H Functionalization in Pyrrole Chemistry

The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional polymers. The ability to selectively functionalize the C-H bonds of this heterocycle is paramount for the efficient synthesis of complex molecular architectures. Among the various strategies, deproto-metallation, particularly lithiation, stands out as a powerful tool for creating a nucleophilic carbon center, ready for reaction with a wide array of electrophiles.

This guide provides a comparative analysis of the regioselectivity observed in the deproto-metallation of different N-arylated pyrroles. We will delve into the underlying principles that govern the site of metallation, including the influence of directing groups on the N-aryl substituent, the choice of metallating agent, and the critical role of reaction conditions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these synthetic strategies for the targeted modification of N-arylpyrrole scaffolds.

The Fundamental Landscape: Acidity and Intrinsic Reactivity of the Pyrrole Ring

In N-substituted pyrroles, the C-H bonds at the α-positions (C2 and C5) are inherently more acidic than those at the β-positions (C3 and C4). This is due to the electron-withdrawing nature of the nitrogen atom and the greater stability of the resulting α-lithiated species.[1][2] Consequently, in the absence of strong directing effects, deprotonation preferentially occurs at the C2 or C5 position.[3] However, the introduction of an N-aryl substituent dramatically alters this landscape, introducing a new set of variables that can be manipulated to achieve a desired regiochemical outcome.

Comparative Analysis of Regioselectivity

The site of deprotonation in N-arylated pyrroles is a delicate interplay between several factors. The most influential of these is the presence and nature of a directing metalation group (DMG) on the N-aryl ring.[4][5] The choice of the metallating agent and the reaction conditions (temperature, solvent, and additives) also play a crucial role in steering the reaction towards a specific regioisomer.

Case Study 1: N-Phenylpyrrole - The Baseline for Regioselectivity

N-phenylpyrrole serves as an excellent starting point for understanding the competitive nature of deprotonation sites. In the absence of a directing group on the phenyl ring, the most acidic protons are those on the pyrrole ring itself, specifically at the C2 and C5 positions.[2]

  • Thermodynamic vs. Kinetic Control: The deprotonation of N-phenylpyrrole is a classic example of a reaction governed by kinetic versus thermodynamic control.[6][7]

    • Kinetic Conditions: Under kinetically controlled conditions, typically at low temperatures and with strong, sterically hindered bases, deprotonation can occur at the most accessible C-H bond. However, studies have shown that with butyllithium activated by TMEDA in diethyl ether, 2,2'-dilithiation can be achieved.[2]

    • Thermodynamic Conditions: Under thermodynamic control (e.g., higher temperatures, longer reaction times), the most stable lithiated species is formed. For N-phenylpyrrole, this is the C2-lithiated species.[2] This can be achieved using TMEDA-activated butyllithium in diethyl ether at room temperature or in refluxing hexane.[2]

A mixed lithium-zinc base, prepared from LiTMP and ZnCl₂·TMEDA, has been shown to regioselectively afford the 2-iodo-N-phenylpyrrole in high yield after quenching with iodine, highlighting the utility of mixed-metal bases in achieving high selectivity.[2]

Case Study 2: N-(2-Methoxyphenyl)pyrrole - The Power of a Directing Group

The introduction of a methoxy group at the ortho-position of the N-aryl ring introduces a powerful directing effect. The lone pair of electrons on the oxygen atom can coordinate to the lithium cation of the organolithium base, bringing the base into close proximity to the ortho C-H bond on the phenyl ring (the C2' position).[5] This is a classic example of a Directed ortho-Metalation (DoM) reaction.

However, the situation is more complex with N-(4-methoxyphenyl)pyrrole. Here, the methoxy group can still act as a directing group, but it directs deprotonation to the C3' position. Interestingly, the choice of ligand for the lithium base can completely switch the regioselectivity.

  • With TMEDA: Deprotonation occurs at the C3' position of the methoxy-phenyl ring, directed by the methoxy group.[2]

  • With PMDETA: The regioselectivity flips, and deprotonation occurs at the C2 position of the pyrrole ring.[2] This is likely due to the different coordination sphere around the lithium ion created by the tridentate PMDETA ligand, which may favor deprotonation at the sterically less hindered and intrinsically more acidic pyrrole C2 position.

Case Study 3: N-(2-Pyridyl)pyrrole - Heteroatom Directing Groups

When the N-aryl group is a heteroaromatic ring itself, such as pyridine, the nitrogen atom of the pyridine ring acts as a potent directing group.[8][9] The deprotonation of N-(3-pyridyl)pyrrole with a lithium-zinc base occurs selectively at the position adjacent to the pyridine nitrogen, demonstrating the strong directing effect of the pyridine nitrogen.[2]

The general principle is that the Lewis basic heteroatom of the directing group coordinates to the Lewis acidic lithium of the organolithium reagent, positioning the base for deprotonation at the nearest ortho position.[4]

Summary of Regioselectivity Data

The following table summarizes the observed regioselectivity in the deproto-metallation of various N-arylated pyrroles under different conditions.

N-Aryl SubstituentBase/AdditiveSolventTemperatureMajor Product (after quench)Reference
Phenyln-BuLi/TMEDADiethyl EtherRoom Temp (thermodynamic)2-substituted pyrrole[2]
PhenylLiTMP/ZnCl₂·TMEDAHexaneRoom Temp2-substituted pyrrole[2]
4-Methoxyphenyln-BuLi/TMEDATHF-75 °C3'-substituted phenyl[2]
4-Methoxyphenyln-BuLi/PMDETATHF-75 °C2-substituted pyrrole[2]
3-PyridylLiTMP/ZnCl₂·TMEDATHFRoom Temp4-substituted pyridine[2]
2-ThienylLiTMP/ZnCl₂·TMEDATHFRoom Temp5-substituted thiophene[2]

The Causality Behind Experimental Choices: A Deeper Dive

The choice of experimental parameters is not arbitrary; it is a calculated decision based on fundamental organometallic principles.

  • Choice of Base:

    • n-BuLi vs. s-BuLi: sec-Butyllithium (s-BuLi) is a stronger base than n-butyllithium (n-BuLi) and is often used for the deprotonation of less acidic protons.[10] However, n-BuLi is generally sufficient for the deprotonation of the relatively acidic C-H bonds in N-arylpyrroles, especially when activated by an additive.

    • Lithium Amides (e.g., LDA, LiTMP): These are non-nucleophilic bases and are particularly useful when the substrate is sensitive to nucleophilic attack by an alkyllithium reagent.

  • The Role of Additives (TMEDA, PMDETA): These chelating diamines break down the oligomeric aggregates of organolithium reagents, increasing their basicity and reactivity.[11] As seen with N-(4-methoxyphenyl)pyrrole, they can also profoundly influence the regiochemical outcome by altering the coordination environment of the lithium ion.

  • Solvent Effects: The choice of solvent can impact the aggregation state and reactivity of the organolithium reagent. Ethereal solvents like THF and diethyl ether are commonly used as they solvate the lithium cation, increasing the reactivity of the base.

  • Temperature Control: Low temperatures are often employed to favor the kinetically controlled product and to prevent side reactions, such as the decomposition of the organolithium reagent or the lithiated intermediate.[7]

Experimental Protocols: A Self-Validating System

The following protocols are provided as a guide for conducting deproto-metallation reactions on N-arylated pyrroles. It is crucial to maintain strict anhydrous and anaerobic conditions throughout the experiment, as organolithium reagents are highly reactive towards water and oxygen.

General Protocol for Deproto-metallation of N-Arylpyrroles
  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a thermometer is used.

  • Reagent Preparation: The N-arylpyrrole substrate is dissolved in the appropriate anhydrous solvent (e.g., THF, diethyl ether, hexane) under a nitrogen atmosphere.

  • Addition of Additive: If required, the chelating agent (e.g., TMEDA, PMDETA) is added to the substrate solution via syringe.

  • Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C, 0 °C, or room temperature) using a suitable cooling bath.

  • Addition of Organolithium Reagent: The organolithium reagent (e.g., n-BuLi, s-BuLi) is added dropwise via syringe to the stirred solution. The reaction is monitored for any color change, which often indicates the formation of the lithiated species.

  • Stirring: The reaction mixture is stirred at the specified temperature for a duration sufficient to ensure complete deprotonation (typically 1-4 hours).

  • Quenching with Electrophile: The chosen electrophile (e.g., iodine, DMF, an alkyl halide) is added to the reaction mixture, either neat or as a solution in an anhydrous solvent.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride or water. The organic layer is separated, and the aqueous layer is extracted with an appropriate organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired functionalized N-arylpyrrole.

Visualization of Key Concepts

Directed ortho-Metalation (DoM) Mechanism

DoM_Mechanism cluster_start Reactants cluster_intermediate Intermediate Complex cluster_product Products Aryl-DMG N-Arylpyrrole with DMG Complex Coordinated Complex (DMG-Li Interaction) Aryl-DMG->Complex Coordination Base R-Li (e.g., n-BuLi) Base->Complex Lithiated_Aryl ortho-Lithiated Species Complex->Lithiated_Aryl Deprotonation RH R-H (e.g., Butane) Complex->RH

Caption: The general mechanism of Directed ortho-Metalation (DoM).

Experimental Workflow for Deproto-metallation

experimental_workflow A 1. Dissolve N-Arylpyrrole in Anhydrous Solvent B 2. Add Chelating Agent (e.g., TMEDA) A->B C 3. Cool to Desired Temperature B->C D 4. Add Organolithium Reagent Dropwise C->D E 5. Stir for 1-4 hours D->E F 6. Quench with Electrophile E->F G 7. Aqueous Workup F->G H 8. Purification G->H I Final Product H->I

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Methylphenyl)-1H-pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in chemical research and drug development, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 1-(4-Methylphenyl)-1H-pyrrole (CAS No. 827-60-1), grounded in established safety standards and regulatory requirements. Our objective is to ensure that this process is conducted with the utmost regard for personal safety and environmental stewardship.

Foundational Knowledge: Hazard Profile of this compound

Understanding the inherent risks of a substance is the first step in managing it safely. This compound is not benign; it is classified with specific hazards that dictate its handling and disposal procedures.

According to the Globally Harmonized System (GHS), this compound presents the following hazards:

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1]

  • Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[1]

This hazard profile mandates that this compound be treated as a hazardous waste stream, subject to stringent disposal protocols.

Table 1: GHS Hazard Summary for this compound

Hazard ClassGHS CategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation[1][2]
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[1][2]

Regulatory Framework: Adherence to EPA and RCRA Guidelines

In the United States, the disposal of hazardous chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4] RCRA establishes a "cradle-to-grave" approach, meaning the generator of the waste is responsible for its management from creation to final disposal.[3]

Key principles of RCRA compliance include:

  • Waste Identification: Properly identifying waste streams to determine if they are hazardous.

  • Segregation: Keeping different classes of hazardous waste separate to prevent dangerous reactions.[5]

  • Container Management: Using appropriate, sealed, and clearly labeled containers for waste accumulation.[6]

  • Licensed Disposal: Ensuring that waste is transported and disposed of by a licensed hazardous waste facility.

All disposal procedures for this compound must align with these federal standards, in addition to any applicable state and local regulations.[7]

Pre-Disposal Operations: Safety First

Before initiating any disposal-related tasks, ensuring the safety of laboratory personnel is paramount. This involves a combination of appropriate personal protective equipment (PPE) and engineering controls.

Required Personal Protective Equipment (PPE)

Based on the known hazards, the following PPE is mandatory when handling this compound waste:

Table 2: Mandatory PPE for Handling this compound

Body PartProtection TypeRationale & Standard
Hands Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and irritation (H315).[8]
Eyes/Face Safety glasses with side shields or goggles; face shield if splashing is possibleTo prevent serious eye irritation (H319).[8]
Body Laboratory coatTo protect skin and clothing from contamination.[8]
Engineering Controls: The Primary Line of Defense

All handling and preparation of this compound waste should be conducted within a certified chemical fume hood.[9] This is the most effective way to mitigate the risk of respiratory tract irritation (H335) by preventing the inhalation of any vapors or aerosols.[8]

Step-by-Step Disposal Protocol

This protocol outlines the systematic process for collecting, storing, and preparing this compound for final disposal.

Step 1: Waste Collection at the Point of Generation
  • Designate a Waste Container: Select a container that is chemically compatible with this compound and any solvents it may be mixed with. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must have a secure, leak-proof screw cap.[5][6]

  • Label the Container: Before adding any waste, affix a "Hazardous Waste" label. The label must include:

    • The full chemical name: "this compound"

    • The specific hazard characteristics (e.g., "Irritant")

    • The date accumulation started.

  • Transfer Waste: Carefully transfer the chemical waste into the designated container. Use a funnel to prevent spills. This should be done inside a fume hood.

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.

Step 2: Waste Segregation and Storage

The causality behind waste segregation is to prevent dangerous chemical reactions. This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[10]

  • Segregate Incompatibles: Store the this compound waste container away from containers holding incompatible materials. Use physical barriers or secondary containment bins to enforce this separation.[6]

  • Storage Location: Store the waste container in a designated, well-ventilated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from heat or ignition sources.[6][10]

WasteDisposalWorkflow Decision Workflow for Chemical Waste Disposal cluster_0 Start: Waste Generation cluster_1 Hazard Assessment & PPE cluster_2 Collection & Segregation cluster_3 Final Disposal Path start Generate this compound Waste haz_id Identify Hazards: - Skin Irritant (H315) - Eye Irritant (H319) - Respiratory Irritant (H335) start->haz_id ppe Don Appropriate PPE: Gloves, Goggles, Lab Coat haz_id->ppe collect Collect in Labeled, Compatible Hazardous Waste Container ppe->collect check_compat Is waste mixed with other chemicals? collect->check_compat segregate Segregate from Incompatibles: Acids, Oxidizers check_compat->segregate Yes store Store in Satellite Accumulation Area check_compat->store No segregate->store disposal Arrange Pickup by Licensed Hazardous Waste Contractor for Incineration store->disposal no_sewer DO NOT Dispose Down Drain store->no_sewer

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.